Guaiacol-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480725 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-69-5 | |
| Record name | 2-Methoxyphenol-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the chemical properties of Guaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol-d3, also known as 2-Methoxyphenol-d3, is the deuterated analogue of Guaiacol. In this isotopologue, the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry, ensuring accurate quantification of the target analyte, Guaiacol.
This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, and a detailed experimental protocol for its application as an internal standard in the analysis of volatile phenols.
Chemical and Physical Properties
This compound is a light yellow to light brown liquid under standard conditions.[2] The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(methoxy-d3)phenol | [3] |
| Synonyms | o-(Methoxy-d3)-phenol, 1-Hydroxy-2-(methoxy-d3)-benzene, 2-Hydroxyanisole-d3 | [4] |
| CAS Number | 74495-69-5 | [4] |
| Molecular Formula | C₇H₅D₃O₂ | [4] |
| Molecular Weight | 127.16 g/mol | [4][5] |
| Appearance | Light yellow to light brown liquid | [2] |
| Boiling Point | 205 °C | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. | [2] |
| Purity | Typically ≥99.0% | [2] |
| Isotopic Enrichment | Typically >95.0% |
Spectroscopic Properties
The key to this compound's utility as an internal standard lies in its distinct spectroscopic signature compared to unlabeled Guaiacol.
Mass Spectrometry
In mass spectrometry, this compound exhibits a molecular ion peak that is 3 mass units higher than that of Guaiacol. This mass difference allows for baseline separation of the analyte and the internal standard, enabling precise ratiometric quantification. The fragmentation pattern is expected to be similar to that of Guaiacol, with characteristic losses of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signal corresponding to the methoxy protons will be absent for this compound. The aromatic protons will show a similar splitting pattern to unlabeled Guaiacol. In ¹³C NMR, the carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1) and a characteristic upfield shift compared to the protonated methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be very similar to that of Guaiacol. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹).
Chemical Reactivity and Stability
This compound is a stable compound under recommended storage conditions.[2] Like its non-deuterated counterpart, it is sensitive to light and air, which can cause it to darken over time. It is incompatible with strong oxidizing agents, strong bases, and strong acids. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.
Synthesis of this compound
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Proposed synthesis of this compound via methylation of catechol.
Experimental Protocol: Use of this compound as an Internal Standard for the Quantification of Guaiacol in Wine by GC-MS
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Guaiacol in a wine matrix. This method is particularly relevant for the analysis of "smoke taint" in wine, where Guaiacol is a key marker compound.[4]
Materials and Reagents
-
This compound solution (Internal Standard Stock): Prepare a stock solution of this compound in methanol at a concentration of 100 mg/L.
-
Guaiacol solution (Calibration Standard Stock): Prepare a stock solution of unlabeled Guaiacol in methanol at a concentration of 100 mg/L.
-
Model Wine Solution: A solution of 12% ethanol in water, adjusted to pH 3.5 with tartaric acid.
-
Sodium Chloride (NaCl)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Sample Vials (20 mL headspace vials with screw caps and septa)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler with Solid-Phase Microextraction (SPME) capability
-
SPME Fiber (e.g., DVB/CAR/PDMS)
Experimental Workflow
The overall workflow for the quantitative analysis is illustrated below:
Caption: Workflow for Guaiacol quantification using this compound.
Detailed Procedure
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the model wine solution with the Guaiacol stock solution to achieve final concentrations ranging from 0.1 to 100 µg/L.
-
Transfer 10 mL of each calibration standard into a 20 mL headspace vial.
-
Add 10 µL of the this compound internal standard stock solution to each vial.
-
Add 2 g of NaCl to each vial to enhance the extraction efficiency.
-
-
Preparation of Wine Samples:
-
Transfer 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 10 µL of the this compound internal standard stock solution.
-
Add 2 g of NaCl.
-
-
HS-SPME-GC-MS Analysis:
-
Incubation: Incubate the vials at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.
-
Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
GC Separation: Use a suitable capillary column (e.g., DB-WAX) with a temperature program to separate the analytes. A typical program might be: hold at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for Guaiacol (e.g., m/z 124, 109, 81) and this compound (e.g., m/z 127, 112, 84).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of Guaiacol to the peak area of this compound.
-
Construct a calibration curve by plotting this ratio against the concentration of Guaiacol.
-
For the wine samples, calculate the ratio of the peak area of Guaiacol to the peak area of this compound.
-
Determine the concentration of Guaiacol in the wine samples by using the equation of the calibration curve.
-
Conclusion
This compound is a highly effective and reliable internal standard for the accurate quantification of Guaiacol in various matrices. Its distinct mass spectrometric properties, coupled with its chemical similarity to the analyte, minimize variations in sample preparation and analysis, leading to high-quality, reproducible data. This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their analytical workflows.
References
Guaiacol-d3: A Technical Guide to Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics and stability of Guaiacol-d3 (2-Methoxyphenol-d3). This deuterated analog of guaiacol is a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its stability and well-defined physical properties are critical for ensuring the accuracy and reproducibility of experimental results.
Core Physical and Chemical Properties
This compound is a deuterated form of guaiacol, a naturally occurring phenolic compound. The substitution of three hydrogen atoms with deuterium in the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart.
| Property | Value | Source |
| Molecular Formula | C₇H₅D₃O₂ | [3][4] |
| Molecular Weight | 127.16 g/mol | [3][4][5] |
| Appearance | Light yellow to light brown liquid | [1][4] |
| Density | 1.137 g/cm³ | [1] |
| Isotopic Enrichment | >95.0% | [4] |
| Purity (GC) | ≥99.0% | [4] |
Solubility and Handling
Proper handling and storage are paramount to maintaining the integrity of this compound.
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (786.41 mM) | May require ultrasonic bath and warming to 37°C for complete dissolution. | [6] |
For general handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[7]
Stability and Storage
This compound exhibits good stability under appropriate storage conditions.
| Form | Storage Temperature | Stability Duration | Source |
| Pure Form | -20°C | 3 years | [4] |
| In Solvent | -80°C | 6 months | [4] |
| In Solvent | -20°C | 1 month | [4] |
Stock solutions can be stored at -20°C for several months.[6] Like many phenolic compounds, guaiacol can darken upon exposure to air and light, so it is advisable to store it in a tightly sealed, light-resistant container.[8]
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively published, standard methodologies for assessing the physical characteristics and stability of similar deuterated compounds and phenolic compounds are applicable.
1. Determination of Physical Properties:
-
Appearance and Color: Visual inspection against a white background.
-
Solubility: A known mass of this compound is added incrementally to a known volume of solvent at a controlled temperature. The solution is vortexed or sonicated until dissolution is complete or saturation is reached.
-
Density: Measured using a pycnometer or a digital density meter.
2. Stability Assessment (Accelerated Stability Study):
-
Objective: To evaluate the stability of this compound under stressed conditions to predict its shelf life.
-
Methodology:
-
Prepare solutions of this compound in relevant solvents (e.g., DMSO, methanol).
-
Aliquots of the solutions are stored under various conditions:
-
Elevated temperature (e.g., 40°C, 60°C)
-
Exposure to light (photostability testing using a calibrated light source)
-
Controlled humidity (e.g., 75% RH)
-
-
At specified time points (e.g., 0, 1, 2, 4 weeks), samples are withdrawn and analyzed.
-
Analysis is typically performed using a stability-indicating HPLC method with UV or MS detection to quantify the parent compound and detect any degradation products.
-
A decrease in the concentration of this compound and the appearance of new peaks indicate degradation.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and stability characterization of a chemical compound like this compound.
Caption: Workflow for assessing the physical characteristics and stability of a chemical compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the chemistry of guaiacol and other phenolic compounds. Potential degradation could occur through:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metals. This can lead to the formation of colored quinone-type structures.
-
Demethylation: Although less common under typical storage conditions, enzymatic or chemical demethylation could occur, leading to the formation of catechol-d3. Studies have shown that certain microorganisms can demethylate guaiacol.[9][10]
-
Hydrothermal Decomposition: Under high-temperature and pressure conditions, guaiacol can undergo various decomposition reactions.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. d3-Guaiacol | C7H8O2 | CID 129850429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. uprm.edu [uprm.edu]
- 8. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the two-component guaiacol demethylase system from Rhodococcus rhodochrous and expression in Pseudomonas putida EM42 for guaiacol assimilation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Preparation of Guaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of Guaiacol-d3 (2-Methoxyphenol-d3), a deuterated isotopologue of Guaiacol. This compound is a valuable tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document outlines the primary synthetic route, detailed experimental protocols, and methods for analytical characterization to ensure high isotopic purity. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize this compound effectively in their work.
Introduction
Guaiacol, a naturally occurring organic compound, is a key precursor in the synthesis of various flavorants and pharmaceuticals.[1][2] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, serves as an important tracer and internal standard.[3] The deuterium labeling provides a distinct mass shift that allows for precise quantification in mass spectrometry-based assays, without significantly altering the chemical properties of the molecule.[3] This guide focuses on the most practical and efficient method for the laboratory-scale synthesis of this compound: the O-methylation of catechol using a deuterated methylating agent.
Synthesis Pathway
The principal synthetic route to this compound involves the selective mono-O-methylation of catechol with a deuterated methylating agent, most commonly deuterated methyl iodide (CD3I). This reaction is typically carried out in the presence of a base to deprotonate one of the hydroxyl groups of catechol, forming a phenoxide intermediate that then acts as a nucleophile.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on the O-methylation of catechol.
Materials and Equipment
-
Reactants:
-
Catechol (C₆H₆O₂)
-
Deuterated Methyl Iodide (CD₃I, 99.5 atom % D)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
-
Solvents:
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system (optional)
-
GC-MS and NMR for analysis
-
Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Deuterated Methylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add deuterated methyl iodide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Catechol Molar Ratio | 1.0 eq |
| Deuterated Methyl Iodide Molar Ratio | 1.1 eq |
| Potassium Carbonate Molar Ratio | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 24 hours |
| Product Characterization | |
| Expected Yield | 70-85% (based on analogous reactions) |
| Isotopic Purity (Target) | > 99 atom % D |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₅D₃O₂ |
| Molecular Weight | 127.16 g/mol |
Analytical Characterization
To confirm the successful synthesis and determine the isotopic purity of this compound, the following analytical techniques are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the identity and isotopic enrichment of this compound.
-
Sample Preparation: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
-
Analysis: The sample is injected into the GC-MS. The mass spectrum will show the molecular ion peak. For this compound, the molecular ion ([M]⁺) is expected at m/z 127. The absence of a significant peak at m/z 124 (unlabeled Guaiacol) and the low intensity of peaks at m/z 125 and 126 would confirm high isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the position of the deuterium label.
-
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet for the methoxy protons (around 3.8 ppm in unlabeled Guaiacol) will be absent, confirming the successful deuteration of the methyl group. The aromatic protons will remain visible.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (C-D coupling).
-
²H NMR: Deuterium NMR can be performed to directly observe the deuterium signal, confirming its presence in the molecule.
Conclusion
The synthesis of this compound via O-methylation of catechol with deuterated methyl iodide is a reliable and straightforward method for laboratory-scale production. Careful execution of the experimental protocol and thorough analytical characterization are crucial to ensure the high isotopic purity required for its applications in research and development. This guide provides the necessary framework for researchers to successfully synthesize and characterize this important isotopically labeled compound.
References
Guaiacol-d3: A Technical Guide for Researchers
An In-depth Technical Guide on Guaiacol-d3 for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the deuterated analog of guaiacol (2-methoxyphenol), is a stable isotope-labeled compound of significant interest in various scientific domains. Its primary application lies in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification in complex biological and environmental matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical applications, and the biological context of its non-deuterated counterpart.
Core Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below, with data for non-deuterated Guaiacol provided for comparison.
| Property | This compound | Guaiacol |
| CAS Number | 74495-69-5 | 90-05-1[3] |
| Molecular Formula | C₇H₅D₃O₂[4] | C₇H₈O₂[3] |
| Molecular Weight | 127.16 g/mol [4][5] | 124.14 g/mol [5] |
| IUPAC Name | 2-(methoxy-d3)phenol[6] | 2-methoxyphenol[3] |
| Appearance | Light yellow to light brown liquid[4] | Colorless to amber crystals or liquid[5] |
| Purity | ≥99.0%[4] | 99.95% |
| Solubility | DMSO: 100 mg/mL (786.41 mM) (with ultrasonic and warming) | DMSO: 22.5 mg/mL (181.25 mM) (Sonication recommended)[7] |
| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[2] | Pure form: -20°C for 3 years; In solvent: -80°C for 1 year[7] |
Biological Activity Data (for Guaiacol)
| Bioactivity | Assay | Target Organism/Cell Line | Result |
| Antifungal Activity | Mycelial Growth Inhibition | Fusarium graminearum PH-1 | EC₅₀ = 1.838 mM[8] |
| Anti-inflammatory Activity | COX-2 Inhibition | Ovine/Human COX-2 | IC₅₀ of a Naproxen-Guaiacol Chimera (MAS-1696) = 2.92 µg/mL[9] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a suitable aprotic solvent (e.g., acetone).
-
Addition of Base: Add an anhydrous base, such as potassium carbonate, to the solution to act as a proton scavenger.
-
Methylation: Introduce a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃O)₂SO₂), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to yield pure this compound.
Use of this compound as an Internal Standard in GC-MS Analysis
This compound is frequently employed as an internal standard to improve the accuracy and precision of quantitative GC-MS analyses.[1] The following protocol provides a general guideline for its use.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions containing the non-deuterated Guaiacol at known concentrations.
-
Spike each working standard and the unknown samples with a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
Extract the analyte (Guaiacol) from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Add the this compound internal standard to the sample extract before any volume reduction steps.
-
-
GC-MS Analysis:
-
Inject the prepared samples and standards into the GC-MS system.
-
Develop a suitable GC method to achieve good chromatographic separation of Guaiacol from other matrix components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both Guaiacol and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Guaiacol to the peak area of this compound against the concentration of Guaiacol in the working standards.
-
Determine the concentration of Guaiacol in the unknown samples by using the response ratio from the sample and the calibration curve.
-
In-vitro Anti-inflammatory Assay: Inhibition of COX-2 and NF-κB
The non-deuterated form of Guaiacol has been shown to possess anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression and nuclear factor-kappa B (NF-κB) activation in macrophages.[10]
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for these assays.[10]
-
Culture Conditions: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Pre-treat the cells with various concentrations of Guaiacol for a specified period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
Western Blot Analysis for COX-2 Expression:
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane. Block the membrane and then incubate with a primary antibody against COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activation Assay (p65 Translocation):
-
Immunofluorescence: Grow cells on coverslips and subject them to the treatment protocol. After treatment, fix the cells, permeabilize them, and block with a suitable blocking buffer.
-
Staining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is predominantly in the cytoplasm, while upon LPS stimulation, it translocates to the nucleus. The inhibitory effect of Guaiacol can be observed by the retention of p65 in the cytoplasm.
Signaling Pathway Diagram
The anti-inflammatory and bone-protective effects of Guaiacol are, in part, mediated through its interference with key signaling pathways. The following diagram illustrates the inhibitory effect of Guaiacol on the RANKL-induced signaling cascade that leads to osteoclastogenesis, which involves the NF-κB, MAPK, and AKT pathways.
Caption: Guaiacol's inhibition of key signaling pathways.
Conclusion
This compound serves as an indispensable tool for researchers requiring high precision in quantitative analytical studies. Its utility as an internal standard is well-established, ensuring reliable data in complex sample matrices. Furthermore, the significant anti-inflammatory bioactivity of its non-deuterated form, Guaiacol, particularly its role in modulating the COX-2 and NF-κB signaling pathways, opens avenues for its investigation in drug discovery and development. This technical guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound and the biological implications of Guaiacol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Guaiacol - Wikipedia [en.wikipedia.org]
- 4. file.glpbio.com [file.glpbio.com]
- 5. d3-Guaiacol | C7H8O2 | CID 129850429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m-Guaiacol [webbook.nist.gov]
- 7. Guaiacol | COX | NF-κB | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. bmuv.de [bmuv.de]
- 9. mdpi.com [mdpi.com]
- 10. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Enrichment of Guaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of Guaiacol-d3 (2-Methoxyphenol-d3), a deuterated analog of Guaiacol. This compound is a critical tool in various scientific disciplines, particularly in analytical chemistry, where it serves as a reliable internal standard for quantitative analyses. Its use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based methods is widespread.[1] This guide will detail the analytical techniques for assessing its quality, present quantitative data, and provide model experimental protocols.
Understanding Isotopic Purity and Enrichment
When evaluating a deuterated compound like this compound, it is crucial to distinguish between chemical purity and isotopic purity.
-
Chemical Purity: This refers to the percentage of the compound that is chemically Guaiacol, regardless of its isotopic composition. It indicates the absence of other chemical compounds.
-
Isotopic Purity: This specifies the percentage of the molecule in which the intended hydrogen atoms have been substituted by deuterium. Low isotopic purity indicates a significant presence of partially deuterated or non-deuterated molecules, which can impact the accuracy of quantitative assays.[2]
-
Isotopic Enrichment: This is the percentage of deuterium at a specific labeled position within the molecule. For a compound with high isotopic enrichment, there is a high probability of finding a deuterium atom at the designated site.[3]
For this compound, the deuterium atoms are typically located on the methoxy group (-OCD3).
Quantitative Data for this compound
The quality of this compound is paramount for its application as an internal standard. The following tables summarize key quantitative specifications.
Table 1: General Specifications for this compound
| Parameter | Value | Reference |
| Molecular Formula | C7H5D3O2 | [4] |
| Molecular Weight | 127.16 g/mol | [4] |
| Chemical Purity | >99.00% | [4] |
Table 2: Typical Isotopic Purity and Enrichment
| Parameter | Typical Value | Notes |
| Isotopic Purity (d3) | ≥98% | This indicates that at least 98% of the Guaiacol molecules contain three deuterium atoms. |
| Isotopic Enrichment | ≥99 atom % D | This specifies that at each of the three positions on the methoxy group, the probability of finding a deuterium atom is 99% or greater. |
Note: Specific values for isotopic purity and enrichment can vary between batches and suppliers. Always refer to the Certificate of Analysis for the specific lot being used.
Experimental Protocols for Quality Assessment
The determination of isotopic purity and enrichment of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating this compound from potential impurities and for determining its isotopic distribution by analyzing the mass-to-charge ratio (m/z) of the molecular ions.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the determination of isotopic purity of this compound by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is instrumental in confirming the positions of deuterium labeling and quantifying the degree of deuteration.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The signal corresponding to the methoxy protons (-OCH₃), which would appear around 3.9 ppm in unlabeled Guaiacol, should be significantly diminished or absent in the ¹H spectrum of this compound.
-
The degree of deuteration can be estimated by comparing the integral of the residual methoxy proton signal to the integrals of the aromatic proton signals.
-
²H NMR Protocol:
For a more direct and quantitative assessment of deuterium incorporation, ²H NMR is employed.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the deuterium spectrum.
-
Instrument Setup: Tune the NMR spectrometer to the deuterium frequency.
-
Data Acquisition: Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.
-
Analysis:
-
A signal should be observed at the chemical shift corresponding to the methoxy group.
-
The presence and integration of this signal provide direct evidence and quantification of deuterium at the desired position.
-
Logical Relationship for NMR Analysis
Caption: Logic flow for the comprehensive NMR analysis of this compound.
Synthesis of this compound
The synthesis of deuterated aromatic compounds like this compound can be achieved through various methods. A common approach involves the H-D exchange reaction of the parent molecule, Guaiacol, with a deuterium source.
General Synthesis Pathway
Caption: A generalized synthetic pathway for the preparation of this compound.
More advanced methods, such as flow synthesis, are being developed to improve the efficiency and reduce the cost of producing deuterated aromatic compounds.[4]
Conclusion
The accurate determination of isotopic purity and enrichment is fundamental to the reliable use of this compound as an internal standard in quantitative analytical methods. A combination of GC-MS and NMR spectroscopy provides a comprehensive characterization of this important analytical tool. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical techniques and the interpretation of the resulting data is essential for ensuring the accuracy and validity of their experimental results. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific data on purity and enrichment.
References
solubility of Guaiacol-d3 in different solvents
An In-depth Technical Guide to the Solubility of Guaiacol-d3
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to experimental design and formulation. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details experimental protocols for its determination, and illustrates its interaction with a key biological signaling pathway.
Introduction to this compound
This compound is the deuterated form of Guaiacol, a naturally occurring phenolic compound.[1][2][3][4][5] It is utilized in research, particularly in studies involving metabolic fate and as an internal standard in mass spectrometry-based analyses. Guaiacol itself exhibits anti-inflammatory properties by inhibiting the activation of NF-κB and the expression of cyclooxygenase-2 (COX-2) stimulated by lipopolysaccharides (LPS).[1][2][3][4][5] The substitution of hydrogen with deuterium atoms in this compound provides a valuable tool for distinguishing the compound from its endogenous counterparts in biological systems.
Solubility of this compound
The solubility of a compound is a critical physical property that dictates its handling, formulation, and bioavailability. While specific quantitative data for this compound is limited, the solubility of its non-deuterated analog, Guaiacol, provides a strong indication of its behavior in various solvents. Deuteration typically has a minimal effect on the physicochemical properties of a molecule, including its solubility.
The following table summarizes the available solubility data for this compound and Guaiacol in a range of common laboratory solvents.
| Solvent | This compound Solubility | Guaiacol Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (786.41 mM)[1][2][3][4] | ~30 mg/mL[6] | Not Specified |
| Ethanol | Not Specified | Miscible[7], ~30 mg/mL[6] | Not Specified |
| Methanol | Not Specified | Soluble | Not Specified |
| Water | Not Specified | 1 g in 60-70 mL[7], 18,700 mg/L[8], 23.3 g/L[9] | 25[8][9] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[6] | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~10 mg/mL[6] | Not Specified |
| Glycerol | Not Specified | 1 g in 1 mL[7][8] | Not Specified |
| Chloroform | Not Specified | Miscible[7][8] | Not Specified |
| Ether | Not Specified | Miscible[7][8] | Not Specified |
| Glacial Acetic Acid | Not Specified | Miscible[7][8] | Not Specified |
| Petroleum Ether | Not Specified | Slightly Soluble[7][8] | Not Specified |
| Sodium Hydroxide Solution | Not Specified | Soluble[7][8] | Not Specified |
| Carbon Tetrachloride | Not Specified | Soluble[8] | Not Specified |
| Acetone | Not Specified | Highly Soluble[10] | Not Specified |
Note: For enhanced solubility in DMSO, ultrasonic treatment and warming may be necessary.[1][2][3][4] It is also advised to use newly opened, non-hygroscopic DMSO for optimal results.[2][3]
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a compound is crucial for reproducible experimental results. The shake-flask method is a widely accepted technique for establishing the thermodynamic solubility of a substance.[11]
Principle
An excess amount of the solute (this compound) is added to a specific solvent. The mixture is then agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., DMSO, water, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Water bath or incubator for temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure
-
Preparation : Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Solvent Addition : Add a precise volume of the desired solvent to the vial.
-
Equilibration : Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid material should be made.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Quantification : Dilute the filtered supernatant to a concentration within the calibration range of the analytical instrument. Analyze the sample to determine the concentration of this compound.
-
Data Analysis : The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature.
For compounds with poor solubility, techniques such as vortexing, sonication, and warming to 37°C can be employed to facilitate dissolution.[1][4][12]
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
NF-κB Signaling Pathway Inhibition by Guaiacol
Guaiacol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4] This pathway is a central regulator of the inflammatory response. The diagram below depicts the inhibitory action of Guaiacol on this pathway.
Caption: Guaiacol inhibits the NF-κB signaling pathway, reducing inflammatory gene expression.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Guaiacol - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Guaiacol-d3: A Technical Guide to Storage and Handling for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Guaiacol-d3 (2-Methoxyphenol-d3). Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and the safety of laboratory personnel.
This compound is the deuterated form of Guaiacol, a naturally occurring phenolic compound. It is frequently utilized as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical properties to the unlabeled analog and distinct mass.
Summary of Storage and Stability Data
Proper storage is paramount to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and expected stability based on information from various suppliers.
| Form | Storage Temperature | Duration |
| Pure Form | -20°C | 3 years[1][2] |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[2] |
It is also recommended to store the compound away from light and moisture.[3] Guaiacol and its derivatives can darken upon exposure to light and air, indicating potential degradation.[4] While considered stable under the recommended conditions, it is advisable to re-analyze the compound for chemical purity after three years.[5]
Health and Safety Information
This compound should be handled with care, following standard laboratory safety procedures. The safety data for the unlabeled parent compound, Guaiacol, provides relevant guidance.
Hazards:
-
May be harmful if inhaled and can cause respiratory tract irritation.[7]
-
Harmful to aquatic life.[6]
Personal Protective Equipment (PPE) and Handling Precautions:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[4][6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC).[4][6]
-
Skin and Body Protection: Wear a lab coat, and consider an apron and overalls for more extensive handling.[4]
-
Respiratory Protection: Use in a well-ventilated area. If there is a risk of inhalation, use an approved respirator.[4]
-
General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke when using this product.[6] Wash hands and skin thoroughly after handling.[6][7]
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Analysis
This protocol outlines a general procedure for using this compound as an internal standard for the quantification of unlabeled Guaiacol in a biological matrix.
1. Materials and Reagents:
-
This compound
-
Unlabeled Guaiacol (for calibration curve)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system
2. Preparation of Stock and Working Solutions:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound IS Working Solution (10 µg/mL): Dilute the stock solution with methanol/water (50:50, v/v).
-
Unlabeled Guaiacol Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled Guaiacol in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with appropriate volumes of the unlabeled Guaiacol stock solution to achieve a desired concentration range.
3. Sample Preparation:
-
Aliquot 100 µL of the biological matrix sample (or calibration standard) into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
4. LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Guaiacol: Determine the precursor and product ions (e.g., based on literature or infusion).
-
This compound: Determine the precursor and product ions (e.g., m/z will be shifted by +3 compared to unlabeled Guaiacol).
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of unlabeled Guaiacol to this compound against the concentration of the calibration standards.
-
Determine the concentration of unlabeled Guaiacol in the samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows
The following diagrams illustrate key logical workflows for the handling and use of this compound.
Caption: Workflow for Receiving, Storing, and Handling this compound.
Caption: Experimental Workflow for this compound as an Internal Standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Guaiacol (ring-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. uprm.edu [uprm.edu]
- 7. edvotek.com [edvotek.com]
A Technical Guide to High-Purity Guaiacol-d3 for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Guaiacol-d3, a deuterated form of the naturally occurring phenolic compound Guaiacol. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. This compound serves as an invaluable tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer high-purity this compound for research and development purposes. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of commercially available this compound from leading suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Storage Conditions |
| MedChemExpress | HY-N1380S1 | 74495-69-5 | C₇H₅D₃O₂ | 127.16 | ≥99.0% (GC) | >95.0% | -20°C (3 years, pure form) |
| -80°C (6 months, in solvent) | |||||||
| -20°C (1 month, in solvent) | |||||||
| GlpBio | GC76298 | 74495-69-5 | C₇H₅D₃O₂ | 127.16 | >99.00% (HPLC) | Not Specified | -20°C |
Note: It is crucial to obtain and review the Certificate of Analysis (CoA) from the supplier for lot-specific data on purity, isotopic enrichment, and any identified impurities. The presence of unlabeled Guaiacol or other isotopic variants can impact the accuracy of quantitative assays.[1]
Synthesis and Purification of High-Purity this compound
The synthesis of high-purity this compound (2-(methoxy-d3)-phenol) typically involves the methylation of catechol with a deuterated methylating agent. A general synthetic approach is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1-1.2 equivalents).
-
Methylation: While stirring the mixture, slowly add a deuterated methylating agent, for instance, iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) (1 equivalent).
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for several hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, the mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate and the solvent is evaporated. Purification of this compound is achieved through vacuum distillation or column chromatography on silica gel to yield the high-purity product.
Applications in Quantitative Analysis: Use as an Internal Standard
Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2] this compound is an ideal internal standard for the quantification of Guaiacol and related phenolic compounds in various biological and environmental matrices.
The core principle behind using a stable isotope-labeled internal standard is isotope dilution mass spectrometry.[3] A known amount of this compound is spiked into the sample at the beginning of the sample preparation process. Since this compound is chemically identical to the analyte (Guaiacol), it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization response in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of the analyte to the internal standard remains constant.
Experimental Workflow for Quantitative Analysis
Caption: Quantitative analysis workflow using this compound.
Representative Protocol for GC-MS Quantification of Guaiacol
This protocol outlines the general steps for quantifying Guaiacol in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Guaiacol and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of Guaiacol into the blank biological matrix.
-
Spike a fixed amount of this compound internal standard solution into all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To 100 µL of the spiked sample, add a suitable extraction solvent (e.g., 500 µL of ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Derivatization (Silylation):
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a small amount of solvent (e.g., 50 µL of acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column suitable for phenolic compounds (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Oven Program: Develop a temperature gradient to ensure good separation of Guaiacol from other matrix components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both derivatized Guaiacol and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the Guaiacol quantifier ion to the peak area of the this compound quantifier ion against the concentration of Guaiacol in the calibration standards.
-
Determine the concentration of Guaiacol in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Role in Elucidating Biological Signaling Pathways
Recent research has highlighted the potential therapeutic effects of Guaiacol, including its role in modulating key cellular signaling pathways. One notable study demonstrated that Guaiacol can lower the accumulation of polyglucosans in a mouse model of adult polyglucosan body disease (APBD).[2][4] This effect is mediated through the modulation of glycogen metabolism pathways.
Guaiacol's Effect on Glycogen Synthase (GYS1) and AMPK Signaling
Guaiacol has been shown to inhibit the activity of Glycogen Synthase 1 (GYS1), the rate-limiting enzyme in glycogen synthesis.[2][3][4] This inhibition is achieved, at least in part, by increasing the phosphorylation of GYS1, which leads to its inactivation.
Furthermore, Guaiacol activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][4] AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as glycogen synthesis. The activation of AMPK by Guaiacol contributes to the inhibitory phosphorylation of GYS1.
Caption: Guaiacol's signaling pathway in glycogen metabolism.
The use of this compound in such studies can be instrumental in elucidating the pharmacokinetics and metabolism of Guaiacol, providing a clearer understanding of its mechanism of action at the cellular and organismal level. By using this compound as a tracer, researchers can accurately track its uptake, distribution, and biotransformation, and correlate these with the observed effects on signaling pathways.
References
Guaiacol-d3: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol-d3, the deuterated analog of guaiacol (2-methoxyphenol), serves as a critical tool in modern analytical and biomedical research. Its isotopic stability makes it an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurements of guaiacol in complex matrices. This technical guide provides an in-depth review of the applications of this compound, with a focus on its use in bioanalytical method validation, food and beverage quality control, and environmental monitoring. Detailed experimental protocols, quantitative data summaries, and relevant biochemical pathways are presented to support its practical implementation in the laboratory.
Core Applications of this compound
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). The near-identical chemical and physical properties to the endogenous analyte, but with a distinct mass, allow it to co-elute during chromatography and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.
Bioanalytical and Pharmacokinetic Studies
Food and Beverage Analysis
Guaiacol is a key flavor compound in many foods and beverages, contributing to smoky and medicinal notes. It is particularly important in the quality assessment of products like whiskey, coffee, and wine. In wine, guaiacol can be an indicator of "smoke taint" if grapes are exposed to wildfires. The use of deuterated guaiacol, such as [(2H3)]-guaiacol, allows for precise quantification by GC-MS, overcoming matrix effects from the complex beverage matrix.
Environmental Monitoring
Phenolic compounds, including guaiacol, are environmental contaminants that can be found in industrial wastewater and other environmental samples. Isotope dilution methods using deuterated standards are the gold standard for the accurate quantification of these pollutants. For instance, methods for the analysis of phenols in wastewater utilize deuterated analogs like phenol-d5 and catechol-d6 to ensure accurate measurement, a principle directly applicable to the use of this compound for guaiacol monitoring.
Experimental Protocols
Bioanalytical Method for Guaiacol in Human Plasma (Representative Protocol)
This protocol is a representative example based on standard bioanalytical method development procedures for LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
Guaiacol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
3. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
GC-MS Method for Guaiacol in Wine
This protocol is adapted from methods for the analysis of volatile phenols in wine.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Place 5 mL of wine into a 20 mL headspace vial.
-
Add 1 g of NaCl and a stir bar.
-
Add 50 µL of this compound internal standard solution.
-
Seal the vial and incubate at 60°C for 15 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Program: 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
MS System: Quadrupole mass spectrometer with electron ionization (EI).
-
Ion Source Temperature: 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: Representative Bioanalytical Method Validation Parameters for Guaiacol
| Parameter | Acceptance Criteria | Representative Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | - | 1 - 500 ng/mL |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -5% to +7% |
| Inter-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -8% to +6% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |
Table 2: GC-MS Method Validation for Guaiacol in Wine (Example Data)
| Parameter | Result |
| Linearity (r²) | 0.995 |
| LOD | 0.5 µg/L |
| LOQ | 1.5 µg/L |
| Precision (RSD%) | < 10% |
| Recovery | 92 - 105% |
Mandatory Visualizations
Experimental Workflow for Bioanalytical Quantification
Caption: Bioanalytical workflow for Guaiacol quantification.
Guaiacol's Implicated Anti-inflammatory Signaling Pathway
Guaiacol has been reported to possess anti-inflammatory properties by inhibiting the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
Caption: Inhibition of the NF-κB signaling pathway by Guaiacol.
Conclusion
This compound is an indispensable tool for the accurate quantification of guaiacol in diverse and complex matrices. Its application as an internal standard in mass spectrometry-based methods provides the reliability and robustness required for pharmacokinetic studies, food quality control, and environmental analysis. The detailed protocols and validation parameters presented in this guide serve as a valuable resource for researchers and scientists, facilitating the development and implementation of high-quality analytical methods. Furthermore, understanding the biochemical pathways influenced by guaiacol, such as the NF-κB signaling pathway, provides a rationale for its continued investigation in drug development.
Methodological & Application
Application Notes and Protocols for the Use of Guaiacol-d3 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants. It is a significant contributor to the aroma and flavor of various foods and beverages, particularly smoked products. In environmental science, guaiacol and its derivatives are important tracers for biomass burning. Given its relevance, accurate quantification of guaiacol in diverse matrices is crucial for quality control, environmental monitoring, and research.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like guaiacol. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in GC-MS quantification by correcting for variations in sample preparation and instrument response. Guaiacol-d3 (2-methoxyphenol-d3) is the deuterated analog of guaiacol and serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS analysis.
Principle of Internal Standard Quantification
The internal standard (IS) method involves adding a known amount of a compound (in this case, this compound) to every sample, calibrator, and blank. The IS should be a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. The ratio of the analyte's response to the IS's response is then used to construct a calibration curve and quantify the analyte in unknown samples. This approach compensates for potential losses during sample preparation and variations in injection volume.
Applications
The use of this compound as an internal standard is applicable to a wide range of matrices, including:
-
Food and Beverages: Quantification of guaiacol in smoked foods, alcoholic beverages (e.g., whiskey), and fruit juices to assess flavor profiles and detect spoilage.
-
Environmental Samples: Measurement of guaiacol in air, water, and soil samples as a marker for wood smoke pollution.
-
Biological Fluids: Analysis of guaiacol and its metabolites in urine and plasma for toxicological studies and exposure assessment.
Experimental Protocols
Preparation of Standards and Reagents
1.1. Stock Solutions:
-
Guaiacol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of guaiacol standard and dissolve it in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
1.2. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the guaiacol stock solution with the appropriate solvent (e.g., methanol, dichloromethane) to cover the expected concentration range of the samples.
-
Prepare a this compound working solution (e.g., 10 µg/mL) by diluting the this compound stock solution with the same solvent.
1.3. Reagents:
-
High-purity solvents (e.g., methanol, dichloromethane, hexane, ethyl acetate).
-
Reagents for extraction (e.g., sodium chloride, anhydrous sodium sulfate).
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are generalized protocols for different sample types.
2.1. Liquid Samples (e.g., Wine, Juice):
-
To a 10 mL sample, add a known amount of the this compound working solution (e.g., 100 µL of 10 µg/mL solution).
-
For samples with high sugar content, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
-
LLE Protocol:
-
Add 2 g of NaCl to the sample and vortex to dissolve.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a 1:1 mixture of pentane and ethyl acetate).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
2.2. Solid Samples (e.g., Smoked Food, Soil):
-
Homogenize a representative portion of the solid sample (e.g., 5 g).
-
To the homogenized sample, add a known amount of the this compound working solution.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Extract using sonication for 15 minutes or shaking for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
2.3. Air Samples:
-
Air samples are typically collected by drawing a known volume of air through a sorbent tube (e.g., Tenax TA).
-
The analytes are then thermally desorbed from the tube directly into the GC-MS inlet.
-
Alternatively, the sorbent can be solvent-extracted. In this case, the this compound internal standard is added to the extraction solvent.
GC-MS Analysis
3.1. Instrumental Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
3.2. SIM Ions:
-
Guaiacol: m/z 124 (quantifier), 109, 81 (qualifiers).
-
This compound: m/z 127 (quantifier), 112 (qualifier).
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of guaiacol and this compound.
-
Calculate the response ratio (Area of Guaiacol / Area of this compound) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of guaiacol.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Calculate the response ratio for the unknown samples.
-
Determine the concentration of guaiacol in the samples using the calibration curve equation.
Data Presentation
The following table summarizes typical quantitative data for the analysis of guaiacol using this compound as an internal standard from various studies.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Reference |
| Grapes | GC-MS/MS | 0.33 ng/g | 1 ng/g | 1 - 1000 ng/mL | N/A | [2] |
| Orange Juice | SPME-GC-MS | 0.5 µg/L | N/A | 0.5 - 100 µg/L | N/A | [3] |
| Wine | LC-MS/MS | 10 µg/L | 50 µg/L | 10 - 5000 µg/L | N/A | [4] |
| Smoked Chicken | HS-SPME-GC-MS | N/A | N/A | N/A | N/A | [5] |
| Atmospheric Aerosol | TD-GC-MS | N/A | N/A | N/A | N/A | [6] |
N/A: Not available in the cited literature.
Mandatory Visualizations
Logical Relationship for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Workflow
Caption: A generalized experimental workflow for GC-MS analysis.
NF-κB Signaling Pathway
As guaiacol has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, understanding this pathway is relevant.[1]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of guaiacol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Analytes Using Guaiacol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of a range of analytes using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Guaiacol-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a critical component of robust quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.
This compound, being structurally and chemically almost identical to its non-labeled counterpart and related phenolic compounds, co-elutes and experiences similar ionization efficiency. This makes it an excellent choice for the reliable quantification of various phenolic compounds, including those found in food and beverage matrices, as well as structurally related molecules such as vanilloids and catecholamines.
Quantification of Smoke Taint Markers in Wine
Smoke exposure of grapes can lead to the presence of undesirable volatile phenols in wine, imparting a "smoke taint." Guaiacol is a key marker for smoke taint. Its glycosidically bound forms are also important to quantify as they can release free guaiacol during aging. This compound and its glycoside derivatives are ideal internal standards for this application.
Experimental Protocol
Sample Preparation (Wine)
-
To 1 mL of wine sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration, a typical starting point is 100 ng/mL).
-
For the analysis of bound glycosides, an enzymatic or acid hydrolysis step is required prior to extraction.
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the wine sample.
-
Wash with water to remove sugars and other polar interferences.
-
Elute the analytes and the internal standard with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Guaiacol | 125.1 | 110.1 | 15 |
| This compound (IS) | 128.1 | 113.1 | 15 |
| 4-Methylguaiacol | 139.1 | 124.1 | 15 |
| Syringol | 155.1 | 140.1 | 15 |
| Guaiacol Glucoside | 287.1 | 125.1 | 20 |
| d3-Guaiacol Glucoside (IS) | 290.1 | 128.1 | 20 |
Quantitative Data
The following table summarizes representative quantitative results for smoke taint markers in different wine samples.
| Sample ID | Guaiacol (µg/L) | 4-Methylguaiacol (µg/L) | Guaiacol Glucoside (µg/L) |
| Control Wine 1 | 1.2 | < LOQ | 5.8 |
| Smoke-Exposed Wine 1 | 25.6 | 8.9 | 152.3 |
| Control Wine 2 | 0.8 | < LOQ | 4.1 |
| Smoke-Exposed Wine 2 | 38.2 | 12.4 | 210.7 |
LOQ: Limit of Quantitation
Quantification of Vanilloids in Food Products
Vanillin and ethyl vanillin are important flavor compounds. Due to their structural similarity to guaiacol, this compound can serve as an effective internal standard for their quantification in various food matrices.
Experimental Protocol
Sample Preparation (e.g., Dairy Products)
-
Homogenize 1 g of the sample.
-
Add 10 µL of this compound internal standard working solution.
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate or a protein precipitation with acetonitrile.
-
Centrifuge to separate the layers or precipitate the proteins.
-
Transfer the organic layer or the supernatant and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 or PFP (pentafluorophenyl) reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Optimized for the separation of vanillin and its isomers.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vanillin | 153.1 | 138.1 | 18 |
| Ethyl Vanillin | 167.1 | 138.1 | 18 |
| This compound (IS) | 128.1 | 113.1 | 15 |
Quantitative Data
| Food Product | Vanillin (mg/kg) | Ethyl Vanillin (mg/kg) |
| Vanilla Extract 1 | 1250 | < LOQ |
| Artificial Vanilla Flavor | < LOQ | 850 |
| Ice Cream | 55.3 | 2.1 |
| Yogurt | 25.8 | < LOQ |
Quantification of Catecholamines in Biological Fluids
While structurally more distinct, the phenolic moiety of catecholamines allows for the potential use of this compound as an internal standard, particularly when deuterated catecholamine standards are unavailable. Method validation is crucial to ensure parallelism in analytical behavior.
Experimental Protocol
Sample Preparation (Plasma)
-
To 100 µL of plasma, add an antioxidant solution (e.g., ascorbic acid) to prevent degradation.
-
Add 10 µL of this compound internal standard working solution.
-
Perform protein precipitation with cold acetonitrile or perchloric acid.
-
Centrifuge at high speed to pellet the proteins.
-
The supernatant can be directly injected or subjected to further cleanup by SPE (e.g., using a weak cation exchange phase).
LC-MS/MS Conditions
-
LC System: Biocompatible UHPLC system
-
Column: HILIC or a mixed-mode column is often preferred for retaining these polar compounds.
-
Mobile Phase A: Ammonium formate buffer in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient suitable for polar compound retention on a HILIC column.
-
Flow Rate: 0.3-0.6 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dopamine | 154.1 | 137.1 | 10 |
| Epinephrine | 184.1 | 166.1 | 12 |
| Norepinephrine | 170.1 | 152.1 | 12 |
| This compound (IS) | 128.1 | 113.1 | 15 |
Quantitative Data
| Sample Type | Dopamine (pg/mL) | Epinephrine (pg/mL) | Norepinephrine (pg/mL) |
| Healthy Volunteer Plasma 1 | 25 | 45 | 250 |
| Healthy Volunteer Plasma 2 | 30 | 55 | 310 |
| Patient Sample 1 | 85 | 120 | 850 |
Visualizations
Experimental Workflow
Caption: General workflow for LC-MS/MS quantification using an internal standard.
Metabolic Pathway of Guaiacol
Caption: Simplified metabolic pathway showing the formation of guaiacol.
Application Note and Protocol for the Preparation of Guaiacol-d3 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaiacol-d3, the deuterated form of Guaiacol, is a valuable internal standard for quantitative analysis in mass spectrometry-based assays, such as those used in clinical mass spectrometry and food analysis.[1][2] Its use as an internal standard helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification of the target analyte. This document provides a detailed protocol for the preparation of this compound stock solutions to ensure consistency and reliability in experimental workflows.
Data Presentation
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₇H₅D₃O₂ | [3] |
| Molecular Weight | 127.16 g/mol | [3] |
| Appearance | Light yellow to light brown liquid | [3] |
| Purity (GC) | ≥99.0% | [3] |
| Isotopic Enrichment | >95.0% | [3] |
| Solubility | ||
| DMSO | 100 mg/mL (786.41 mM) | [1][2] |
| Ethanol | ~30 mg/mL | [4] |
| Dimethyl formamide | ~30 mg/mL | [4] |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
| Water | 1 g in 60-70 mL | [5] |
| Stock Solution Storage | ||
| -20°C | 1 month | [1][2][3][6] |
| -80°C | 6 months | [1][2][3][6] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).
Materials and Reagents:
-
This compound (liquid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened to avoid hygroscopic effects[1][2]
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Ultrasonic bath
-
Warming device (e.g., heat block or water bath)
-
Sterile, amber glass vials or polypropylene cryovials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully transfer a precise amount of this compound into the vessel. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.2716 mg of this compound.
-
Note: As this compound is a liquid, it is recommended to perform this step in a chemical fume hood.
-
-
Dissolution:
-
Mixing and Solubilization:
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene cryovials. This prevents product inactivation from repeated freeze-thaw cycles.[1][2]
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2][3][6]
-
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
References
Application of Guaiacol-d3 in Environmental Sample Analysis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of guaiacol in various environmental matrices using Guaiacol-d3 as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a robust approach known as stable isotope dilution analysis (SIDA). This technique ensures high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.
Guaiacol, a phenolic compound, is a significant environmental marker for wood smoke and can be present in various environmental compartments due to industrial activities and natural processes.[1] Accurate quantification of guaiacol is crucial for environmental monitoring, source apportionment of air pollution, and assessing water and soil quality. This compound, the deuterated analog of guaiacol, is an ideal internal standard as it shares nearly identical chemical and physical properties with the native analyte, ensuring it behaves similarly throughout the analytical process.[2][3]
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA lies in the addition of a known quantity of an isotopically labeled standard (this compound) to a sample prior to any sample processing steps. The ratio of the native analyte (guaiacol) to the labeled standard is measured by a mass spectrometer. Since the labeled and unlabeled compounds are affected equally by extraction inefficiencies, matrix effects, and instrumental variations, the ratio of their signals remains constant, leading to highly reliable quantification.
Application Note 1: Analysis of Guaiacol in Water Samples by GC-MS
This protocol is adapted from methodologies used for the analysis of phenols and semi-volatile organic compounds in water, such as those outlined in EPA methods 528 and 1625.[3][4][5][6]
Experimental Protocol
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid. Store samples at or below 6°C and extract within 14 days.[4]
-
Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to the water sample.
-
SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) or similar non-polar SPE cartridge. Condition the cartridge by passing 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and finally 10 mL of reagent water (pH < 2). Do not allow the cartridge to go dry after the final rinse.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen or applying a vacuum for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Data Acquisition: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Quantitative Data Summary
The following table presents typical performance data for the analysis of phenolic compounds in water using isotope dilution GC-MS.
| Parameter | Typical Value |
| Calibration Range | 0.1 - 20 µg/L |
| Method Detection Limit (MDL) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Average Recovery | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are representative and should be determined by each laboratory.
Application Note 2: Analysis of Guaiacol in Soil and Sediment Samples by LC-MS/MS
This protocol is based on established methods for the extraction and analysis of organic contaminants from solid matrices, adapted for guaiacol.[7]
Experimental Protocol
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.
-
Internal Standard Spiking: Spike a known amount of this compound solution onto a 10-20 g subsample of the dried soil. Allow the solvent to evaporate.
-
Extraction: Place the spiked sample in an ASE cell. Extract with a suitable solvent system, such as a mixture of acetone and hexane (1:1, v/v), at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Clean-up and Concentration: The extract may require clean-up to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges. Concentrate the final extract to 1 mL.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Reverse-phase chromatography using a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic compounds.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data Summary
The following table outlines expected performance characteristics for the LC-MS/MS analysis of guaiacol in soil.
| Parameter | Expected Value |
| Calibration Range | 1 - 100 ng/g |
| Method Detection Limit (MDL) | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.6 ng/g |
| Average Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 20% |
Note: These values are indicative and require in-house validation.
Application Note 3: Analysis of Guaiacol in Air Samples by GC-MS
This protocol is designed for the analysis of guaiacol in airborne particulate matter, a key tracer for wood smoke.[8]
Experimental Protocol
1. Sample Collection and Preparation
-
Sample Collection: Collect airborne particulate matter on quartz fiber filters using a high-volume air sampler.
-
Internal Standard Spiking: Spike a portion of the filter with a known amount of this compound solution.
-
Extraction: Extract the filter portion via sonication in a suitable solvent such as dichloromethane or a mixture of dichloromethane and methanol.
-
Concentration: Filter the extract and concentrate it to a final volume of 1 mL.
-
Derivatization (Optional): For improved chromatographic performance, derivatization to form a more volatile and less polar compound (e.g., silylation) can be performed.
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Analysis: The analytical conditions are similar to those described for water analysis, utilizing splitless injection and SIM mode for data acquisition.
Quantitative Data Summary
The following table summarizes the expected performance data for the analysis of guaiacol in air particulate matter.
| Parameter | Expected Value |
| Calibration Range | 1 - 200 ng/m³ |
| Method Detection Limit (MDL) | 0.5 ng/m³ |
| Limit of Quantification (LOQ) | 1.5 ng/m³ |
| Average Recovery | 90 - 120%[8] |
| Relative Standard Deviation (RSD) | < 15% |
Note: These values are based on reported data for wood smoke tracers and should be verified.[8]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. NEMI Method Summary - 528 [nemi.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Phenolic Compound Metabolism with Guaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, and its derivatives are widely present in the environment and are also utilized as flavorants and in medicinal applications.[1][2] Understanding the metabolic fate of such phenolic compounds is crucial for assessing their bioavailability, efficacy, and potential toxicity. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for elucidating metabolic pathways.[3] Guaiacol-d3, a deuterated analog of guaiacol, serves as an excellent tracer for in vitro and in vivo metabolic studies, allowing for the precise tracking and quantification of its metabolic products.[4][5]
These application notes provide detailed protocols for utilizing this compound to trace the metabolic pathways of phenolic compounds, with a focus on mammalian systems. The methodologies described are relevant for researchers in drug metabolism, toxicology, and related fields.
Metabolic Pathways of Guaiacol
In mammalian systems, guaiacol undergoes both Phase I and Phase II metabolism. The primary metabolic pathways include:
-
O-demethylation (Phase I): Cytochrome P450 enzymes can catalyze the removal of the methyl group from guaiacol, leading to the formation of catechol.[6][7][8][9]
-
Sulfation (Phase II): The hydroxyl group of guaiacol can be conjugated with a sulfonate group, a reaction mediated by sulfotransferases (SULTs), to form guaiacol sulfate.[4][10][11]
-
Glucuronidation (Phase II): UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the hydroxyl group of guaiacol, resulting in the formation of guaiacol glucuronide.[4][10][11]
These metabolic transformations facilitate the detoxification and excretion of guaiacol from the body.[4]
Visualization of Guaiacol Metabolism
The following diagram illustrates the key metabolic pathways of guaiacol in mammalian systems.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the Phase I and Phase II metabolism of this compound in a controlled in vitro environment using liver microsomes, which are rich in drug-metabolizing enzymes.[12][13]
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound)
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following components in order: phosphate buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and this compound (final concentration of 10 µM).[14]
-
Prepare separate tubes for investigating sulfation and glucuronidation by adding PAPS (final concentration of 50 µM) or UDPGA (final concentration of 2 mM), respectively.
-
To investigate Phase I metabolism, include the NADPH regenerating system.
-
Prepare control incubations without the respective cofactors (NADPH, UDPGA, PAPS) to assess non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the appropriate cofactor(s).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
This protocol outlines the analytical procedure for the simultaneous quantification of this compound, and its major metabolites using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating guaiacol and its more polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for sulfate and glucuronide conjugates, positive mode for guaiacol and catechol.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Presentation: Quantitative Analysis of In Vitro Guaiacol Metabolism
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 128.1 | 95.1 | 20 |
| Guaiacol | 125.1 | 93.1 | 20 |
| Catechol | 111.1 | 65.1 | 25 |
| This compound Sulfate | 207.0 | 80.0 | 30 |
| Guaiacol Sulfate | 204.0 | 80.0 | 30 |
| This compound Glucuronide | 303.1 | 113.1 | 22 |
| Guaiacol Glucuronide | 300.1 | 113.1 | 22 |
Note: The specific m/z values and collision energies should be optimized for the instrument used.
Experimental Workflow and Data Analysis
The following diagram outlines the general workflow for a this compound metabolic tracing experiment.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and reliable method for elucidating the metabolic pathways of phenolic compounds. The protocols and data presented in these application notes offer a framework for researchers to design and execute their own metabolic studies. By combining detailed experimental procedures with sensitive analytical techniques, a comprehensive understanding of the absorption, distribution, metabolism, and excretion of guaiacol and related phenolic compounds can be achieved, which is essential for drug development and toxicological risk assessment.
References
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. Precursors and metabolic pathway for guaiacol production by Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. News Release: Researchers Discover New Enzyme Paradigm for Critical Reaction in Converting Lignin to Useful Products | NREL [nrel.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Guaiacol-d3 in Pharmacokinetic Studies: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacokinetic (PK) and drug metabolism studies, the precise quantification of analytes in biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like Guaiacol-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis.[1][2] This approach significantly enhances the accuracy, precision, and robustness of the analytical method by compensating for variability during sample preparation and analysis.[3][4]
This compound is the deuterated form of Guaiacol, a naturally occurring phenolic compound.[5] Due to its chemical identity with the unlabeled analyte, this compound co-elutes during chromatography and experiences similar matrix effects, making it an ideal internal standard for the quantitative analysis of Guaiacol in biological samples.[2] This document provides a detailed application note and a comprehensive protocol for the use of this compound in pharmacokinetic studies of Guaiacol.
Application: Quantitative Bioanalysis of Guaiacol in Human Plasma
This application note describes a validated LC-MS/MS method for the quantification of Guaiacol in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic studies following the administration of Guaiacol or Guaiacol-containing formulations.
Principle
A known concentration of the internal standard, this compound, is added to plasma samples at the beginning of the sample preparation process. Both Guaiacol and this compound are then extracted from the plasma matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of Guaiacol to the peak area of this compound is used to calculate the concentration of Guaiacol in the unknown samples, based on a calibration curve prepared in the same biological matrix.[2]
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Guaiacol Reference Standard | High Purity (>98%) |
| This compound (Internal Standard) | High Purity (>98%), High Isotopic Purity |
| Human Plasma (with K2EDTA) | Sourced from accredited biobanks |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water, Ultrapure | Type I |
| Methyl tert-butyl ether (MTBE) | HPLC Grade |
Stock and Working Solutions Preparation
3.2.1. Stock Solutions (1 mg/mL)
-
Guaiacol Stock: Accurately weigh and dissolve an appropriate amount of Guaiacol reference standard in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
3.2.2. Working Solutions
-
Guaiacol Working Solutions: Prepare a series of working solutions by serially diluting the Guaiacol stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for calibration standards, QC samples, and unknown study samples.
-
Pipette 100 µL of blank human plasma (for calibration standards and blanks), QC plasma, or study sample plasma into the appropriately labeled tubes.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except the blank matrix samples.
-
Add 10 µL of the appropriate Guaiacol working solution to the calibration standard and QC tubes. Add 10 µL of 50:50 methanol:water to the blank and unknown sample tubes.
-
Vortex mix all tubes for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap and vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4) and vortex for 30 seconds.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Guaiacol | Q1: 125.1 m/z -> Q3: 93.1 m/z (example, requires optimization) |
| This compound | Q1: 128.1 m/z -> Q3: 96.1 m/z (example, requires optimization) |
Note: MRM transitions are predictive and require experimental optimization for the specific instrument used.
Bioanalytical Method Validation
The analytical method should be fully validated according to the FDA and ICH M10 guidelines.[5][6] The validation should assess the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of Guaiacol and this compound in blank plasma from at least six different sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero calibration standards. A correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. | Assessed at four QC levels (LLOQ, Low, Mid, High). Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ). Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[2] |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Guaiacol Quantification.
Guaiacol Metabolism
Caption: Simplified Metabolic Pathway of Guaiacol.
Conclusion
The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of Guaiacol in biological matrices for pharmacokinetic studies. Adherence to the detailed protocol and rigorous validation according to regulatory guidelines will ensure the generation of high-quality data, which is essential for the successful development of new therapeutic agents. The presented workflow and methodologies offer a robust framework for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for the Analytical Method Development of Guaiacol using Guaiacol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Guaiacol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Guaiacol-d3 as an internal standard. Additionally, the role of Guaiacol in relevant signaling pathways is illustrated.
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants.[1] It is utilized in the food and fragrance industries and possesses medicinal properties, including antiseptic, expectorant, and local anesthetic effects.[1] Furthermore, Guaiacol exhibits anti-inflammatory activity by inhibiting the expression of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[2][3][4] Given its diverse applications and biological activities, robust and accurate analytical methods are crucial for its quantification in various samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][5]
Analytical Methodologies
Guaiacol and its metabolites can be quantified using various analytical techniques. This document focuses on GC-MS and LC-MS/MS, which are powerful methods for the sensitive and selective determination of Guaiacol. This compound is the preferred internal standard for these assays due to its similar chemical and physical properties to the unlabeled analyte, ensuring reliable quantification.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like Guaiacol. When coupled with the use of a deuterated internal standard like this compound, it provides high accuracy and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and is particularly useful for analyzing Guaiacol in complex biological matrices. The use of this compound as an internal standard is critical for achieving precise and accurate quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Guaiacol using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Internal Standard | This compound |
| Ion Transitions (Analyte) | m/z 124 -> 109, 77 |
| Ion Transitions (IS) | m/z 127 -> 112, 80 |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
| Internal Standard | This compound |
| MRM Transition (Analyte) | m/z 125.1 -> 110.1 |
| MRM Transition (IS) | m/z 128.1 -> 113.1 |
Experimental Protocols
Protocol 1: Quantification of Guaiacol in Plasma using LC-MS/MS
1. Materials and Reagents
-
Guaiacol analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Standard Solution Preparation
-
Prepare stock solutions of Guaiacol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Guaiacol by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Guaiacol: 125.1 -> 110.1
-
This compound: 128.1 -> 113.1
-
Protocol 2: Quantification of Guaiacol in Environmental Water Samples using GC-MS
1. Materials and Reagents
-
Guaiacol analytical standard
-
This compound internal standard
-
Dichloromethane (GC grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
2. Standard Solution Preparation
-
Prepare stock solutions of Guaiacol and this compound in dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Guaiacol by serial dilution.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of water sample, add 10 µL of the 1 µg/mL this compound working solution.
-
Add 2 g of sodium chloride and shake to dissolve.
-
Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with another 5 mL of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
4. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 250°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Selected Ion Monitoring (SIM) ions:
-
Guaiacol: m/z 124, 109, 77
-
This compound: m/z 127, 112, 80
-
Signaling Pathways and Experimental Workflows
Guaiacol's a of the NF-κB Signaling Pathway
Guaiacol has been shown to exert its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as COX-2.[2][6][7]
Caption: Guaiacol inhibits the NF-κB signaling pathway.
Experimental Workflow for Guaiacol Quantification
The following diagram illustrates a typical workflow for the quantification of Guaiacol in a given sample matrix using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guaiacol | NF-κB inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Guaiacol in Food Matrices Using Guaiacol-d3 Isotope Dilution Assay
Abstract
These application notes provide detailed protocols for the quantitative analysis of guaiacol in various food matrices, including fruit juice and wine. The method utilizes a stable isotope dilution assay (SIDA) with Guaiacol-d3 as the internal standard, ensuring high accuracy and precision. The protocols are designed for researchers, scientists, and quality control professionals in the food and beverage industry. The primary analytical techniques covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound found in various food products. It is a key flavor and aroma compound, often associated with smoky, spicy, or medicinal notes. While it contributes positively to the flavor profile of certain foods like roasted coffee and whiskey, its presence in other products, such as fruit juices and wine, can be an indicator of microbial spoilage or smoke taint from wildfires, leading to undesirable off-flavors.[1][2] Accurate and sensitive quantification of guaiacol is therefore crucial for quality control and safety assessment in the food industry.
The use of a deuterated internal standard, this compound, in a stable isotope dilution assay is the gold standard for quantitative analysis. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable results.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of guaiacol in food matrices is depicted below.
Caption: Experimental workflow for guaiacol analysis.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS for Guaiacol in Fruit Juice
This protocol is optimized for the analysis of free guaiacol in fruit juices, such as apple and orange juice.
1. Materials and Reagents
-
Guaiacol standard (≥99% purity)
-
This compound internal standard (IS) solution (1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Sample Preparation
-
Centrifuge the fruit juice sample at 4000 rpm for 15 minutes to remove pulp and suspended solids.
-
Transfer 10 mL of the supernatant into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Immediately seal the vial with the magnetic screw cap.
-
Vortex the sample for 30 seconds.
3. HS-SPME Procedure
-
Place the prepared vial in a heating block or water bath at 60°C.
-
Equilibrate the sample for 15 minutes with continuous agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, immediately retract the fiber and introduce it into the GC injector for thermal desorption.
4. GC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Guaiacol | 124 | 109 | 15 |
| 124 | 81 | 20 | |
| This compound | 127 | 112 | 15 |
| 127 | 84 | 20 |
6. Quantification A calibration curve is constructed by analyzing standards of known guaiacol concentrations spiked with a constant amount of this compound. The ratio of the peak area of the guaiacol MRM transition to the peak area of the this compound MRM transition is plotted against the concentration of guaiacol.
Protocol 2: Liquid-Liquid Extraction (LLE) LC-MS/MS for Guaiacol in Wine
This protocol is suitable for the analysis of free guaiacol in both red and white wines.
1. Materials and Reagents
-
Guaiacol standard (≥99% purity)
-
This compound internal standard (IS) solution (1 µg/mL in methanol)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Sample Preparation
-
Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 min, and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Guaiacol | 125.1 | 93.1 | 18 |
| 125.1 | 65.1 | 25 | |
| This compound | 128.1 | 96.1 | 18 |
| 128.1 | 68.1 | 25 |
5. Quantification Similar to the GC-MS/MS method, a calibration curve is generated by plotting the peak area ratio of guaiacol to this compound against the concentration of guaiacol standards.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of guaiacol analysis in different food matrices.
Table 1: GC-MS/MS Method Validation Data for Guaiacol in Orange Juice
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.5 - 100 µg/L[3] |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L[3] |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 8% |
| Recovery (%) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Data for Guaiacol in Red Wine
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 500 µg/L |
| Limit of Detection (LOD) | 0.2 µg/L |
| Limit of Quantification (LOQ) | 1 µg/L |
| Intraday Precision (%RSD) | < 4% |
| Interday Precision (%RSD) | < 7% |
| Recovery (%) | 98 - 108% |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard follows a clear logical principle to ensure accurate quantification by correcting for variations during the analytical process.
Caption: Logic of stable isotope dilution analysis.
Conclusion
The detailed protocols and methods presented in these application notes provide a robust framework for the accurate and precise quantification of guaiacol in various food matrices. The use of this compound as an internal standard coupled with GC-MS/MS or LC-MS/MS analysis ensures high-quality data essential for quality control, spoilage detection, and taint analysis in the food and beverage industry. The provided validation data serves as a benchmark for laboratories implementing these methods.
References
Application Note & Protocol: Quantification of Smoke Taint Markers in Wine Using Guaiacol-d3
Introduction
Smoke taint in wine is a significant quality concern for vineyards in regions prone to wildfires. The undesirable sensory characteristics, often described as smoky, ashy, or medicinal, are primarily caused by the presence of volatile phenols (VPs) absorbed by grapes from smoke exposure[1][2][3]. Key markers for smoke taint include guaiacol, 4-methylguaiacol, cresols, and syringol[3][4][5]. Within the grape, these volatile phenols can exist in both a free, volatile form and a non-volatile, glycosidically bound form[2][6][7]. During fermentation and aging, these glycosides can hydrolyze, releasing the free VPs and leading to the development or intensification of smoke taint[5][6][7].
Accurate quantification of both free and bound smoke taint markers is crucial for assessing the risk and extent of smoke taint in grapes and wine[3][8]. Stable Isotope Dilution Analysis (SIDA) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high selectivity and sensitivity[1][9]. This application note provides a detailed protocol for the determination of smoke taint markers in wine, employing Guaiacol-d3 as an internal standard for robust and accurate quantification.
Principle of Stable Isotope Dilution Analysis (SIDA)
The use of a stable isotope-labeled internal standard, such as this compound, is central to the SIDA method. This internal standard is chemically identical to the analyte of interest (guaiacol) but has a different mass due to the incorporation of deuterium atoms. By adding a known amount of this compound to the sample at the beginning of the analytical process, any sample loss or variation during extraction and analysis will affect both the analyte and the internal standard equally. The ratio of the native analyte to the isotopically labeled internal standard is measured by mass spectrometry, allowing for precise and accurate quantification that corrects for matrix effects and procedural inconsistencies.
Experimental Protocols
This section details the protocols for the analysis of both free volatile phenols and total (free + bound) volatile phenols.
1. Reagents and Materials
-
Standards: Guaiacol, 4-methylguaiacol, o-cresol, p-cresol, m-cresol, syringol, and 4-ethylphenol.
-
Internal Standard: this compound, 4-methylthis compound, m-cresol-d7[1].
-
Solvents: Ethanol (absolute, 99.9%), Ethyl acetate (HPLC grade), Pentane (HPLC grade)[6].
-
Model Wine: 13% ethanol, 5 g/L tartaric acid in HPLC-MS grade water, pH adjusted to 3.5[1].
-
Reagents for Hydrolysis: Hydrochloric acid (37%), Sodium hydroxide (4 M)[1].
-
Other: Sodium chloride[1].
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of volatile phenols and deuterated internal standards in ethanol[6]. A mixed stock standard solution at 1,000 mg/L (ppm) can also be prepared[1].
-
Internal Standard Spiking Solution: Dilute the internal standards using the model wine to a final concentration of 10 mg/L (ppm)[1].
-
Calibration Standards: Prepare a series of calibration solutions by diluting the mixed stock standard solution with the model wine to obtain concentrations ranging from 0.1 to 100 µg/L (ppb)[1]. Spike each calibration solution with the internal standard spiking solution (e.g., 10 µL of 10 mg/L ISTD mix into 10 mL of calibration solution)[1].
-
Wine Samples: For the analysis of free volatile phenols, wine samples can be directly used. For total volatile phenols, the samples need to undergo hydrolysis.
3. Protocol for Analysis of Free Volatile Phenols
This protocol is based on liquid-liquid extraction (LLE) followed by GC-MS analysis[6].
-
Pipette 5 mL of the wine sample into a suitable extraction tube.
-
Spike the sample with the deuterated internal standard solution (e.g., at a concentration of 20 µg/L)[6].
-
Add 2 mL of an ethyl acetate:pentane (1:1) mixture to the tube[6].
-
Vortex the mixture for 1 hour to ensure thorough extraction[6].
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a 2 mL glass vial for GC-MS analysis[6].
4. Protocol for Analysis of Total Volatile Phenols (Acid Hydrolysis)
This protocol involves an acid hydrolysis step to release the bound volatile phenols prior to extraction[1].
-
Pipette 10 mL of the wine sample into a PTFE tube with a PTFE cap[1][6].
-
Spike the sample with the deuterated internal standard solution[1].
-
Acidify the sample to pH 1.5 with concentrated hydrochloric acid[1].
-
Incubate the sample at 95-100°C for 1 to 4 hours to facilitate the hydrolysis of glycosides[1][6].
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the hydrolyzed sample to 3.5 using sodium hydroxide (4 M)[1].
-
Proceed with the liquid-liquid extraction as described in the protocol for free volatile phenols.
5. GC-MS/MS Instrumental Analysis
The analysis of smoke taint compounds is typically performed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) for enhanced sensitivity and selectivity[1][3].
-
GC Column: A DB-WAXetr or equivalent polar capillary column is suitable for the separation of these polar aromatic compounds[6][10].
-
Injection Mode: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program should be optimized to ensure good separation of the target analytes.
-
MS Parameters: The mass spectrometer should be operated in Selected Reaction Monitoring (SRM) mode for quantitative analysis. The precursor and product ions for each analyte and internal standard need to be determined.
Quantitative Data Summary
The following tables summarize typical concentrations and analytical parameters used in the analysis of smoke taint markers.
Table 1: Standard and Sample Preparation Parameters
| Parameter | Value | Reference |
| Internal Standard Stock Solution | 10 mg/L in model wine | [1] |
| Calibration Curve Range | 0.1 - 100 µg/L (ppb) | [1] |
| Internal Standard Spiking Concentration (in sample) | 20 µg/L | [6] |
| Sample Volume for Free VP Analysis | 5 mL | [6] |
| Sample Volume for Total VP Analysis | 10 mL | [1][6] |
| Hydrolysis Conditions | pH 1.5, 95-100°C, 1-4 hours | [1][6] |
Table 2: GC-MS/MS Method Performance (Illustrative)
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Guaiacol | ≤ 1 ng/g | - | > 0.99 | 94 ± 11 |
| 4-Methylguaiacol | - | - | > 0.99 | - |
| m-Cresol | - | - | > 0.99 | - |
Note: Specific LOD, LOQ, and recovery data for this compound were not explicitly found in the provided search results, but the accuracy for free guaiacol analysis using SIDA has been reported as 94 ± 11% in model wine[11][12][13]. The method is sensitive, with LODs reported to be ≤ 1 ng/g for berries[3].
Experimental Workflow Diagram
The use of this compound as an internal standard in a stable isotope dilution analysis provides a robust and reliable method for the quantification of smoke taint markers in wine. The detailed protocols for both free and total volatile phenols, coupled with sensitive GC-MS/MS analysis, allow researchers and wine quality professionals to accurately assess the impact of smoke exposure on their products. This information is critical for making informed decisions regarding vineyard management, winemaking practices, and the potential need for mitigation strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. laffort.com [laffort.com]
- 3. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hin.com.au [hin.com.au]
- 6. mdpi.com [mdpi.com]
- 7. awri.com.au [awri.com.au]
- 8. scilit.com [scilit.com]
- 9. awri.com.au [awri.com.au]
- 10. agilent.com [agilent.com]
- 11. Correlating Sensory Assessment of Smoke-Tainted Wines with Inter-Laboratory Study Consensus Values for Volatile Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlating Sensory Assessment of Smoke-Tainted Wines with Inter-Laboratory Study Consensus Values for Volatile Phenols [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guaiacol-d3 Concentration for Internal Standard Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guaiacol-d3 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical chemistry?
A1: this compound is the deuterium-labeled form of Guaiacol and is primarily used as an internal standard (IS) for quantitative analysis in various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its structural similarity to the analyte, Guaiacol, allows it to mimic the analyte's behavior during sample preparation and analysis, thus enabling accurate quantification.
Q2: What are the common challenges when using this compound as an internal standard?
A2: Researchers may encounter several challenges, including:
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Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.
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Non-linearity of Calibration Curves: At high concentrations, the detector response may become non-linear.
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Poor Reproducibility: Inconsistent sample preparation or instrumental variability can lead to poor reproducibility of results.
-
Isotopic Exchange: Deuterium atoms on the internal standard may exchange with protons from the solvent, altering the isotopic purity of the standard.
Q3: How do I choose an appropriate starting concentration for this compound?
A3: A general guideline is to use an internal standard concentration that is in the same order of magnitude as the expected analyte concentration in the samples. For instance, if you expect your analyte concentration to be in the low ng/mL range, a suitable starting concentration for this compound would also be in the low ng/mL range. The optimal concentration should be determined experimentally to ensure a stable and reproducible signal that does not saturate the detector.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for this compound | - Column Overload- Active sites on the column or in the GC liner- Inappropriate mobile/stationary phase | - Reduce the injection volume or the concentration of the internal standard.- Use a deactivated liner for GC-MS.- Optimize the chromatographic conditions (e.g., mobile phase composition, pH, or column type). |
| High Variability in this compound Signal | - Inconsistent injection volume- Sample preparation variability- Instability of this compound in the sample matrix or solvent | - Ensure the autosampler is functioning correctly.- Standardize the sample preparation procedure.- Evaluate the stability of this compound in the sample matrix over time and under different storage conditions. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations- Inappropriate concentration of the internal standard- Presence of interfering substances | - Lower the concentration of the highest calibration standard.- Optimize the internal standard concentration.- Improve sample cleanup to remove interferences. |
| Analyte Recovery is Acceptable, but this compound Recovery is Low | - Differential extraction efficiency- Degradation of this compound during sample preparation | - Modify the extraction procedure to ensure similar recovery for both the analyte and the internal standard.- Investigate the stability of this compound under the extraction conditions. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound internal standard that provides a stable and reproducible signal without causing detector saturation.
Methodology:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions: Prepare a series of dilutions of the this compound stock solution to cover a range of concentrations (e.g., 1 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Analyze the working standards: Inject each working standard solution into the LC-MS or GC-MS system and record the peak area or height of the this compound signal.
-
Evaluate the signal response: Plot the peak area/height versus the concentration of this compound. The optimal concentration will be in the linear range of the curve, providing a strong but not saturating signal.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the sample matrix on the ionization of Guaiacol and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat solution): Prepare a solution of Guaiacol and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction spike): Extract a blank matrix sample (a sample known not to contain the analyte) and then spike the extract with the same concentrations of Guaiacol and this compound as in Set A.
-
Set C (Pre-extraction spike): Spike a blank matrix sample with Guaiacol and this compound at the same concentrations as in Set A before performing the extraction.
-
-
Analyze all three sets of samples: Inject the samples into the LC-MS or GC-MS system.
-
Calculate the matrix effect and recovery:
-
Matrix Effect (%) = (Peak area in Set B / Peak area in Set A) * 100
-
Recovery (%) = (Peak area in Set C / Peak area in Set B) * 100
A matrix effect value close to 100% indicates minimal ion suppression or enhancement. A recovery value close to 100% indicates an efficient extraction process.
-
Data Presentation
The following table presents representative validation data for an analytical method for Guaiacol using this compound as an internal standard. These values are illustrative and may vary depending on the specific matrix and analytical instrumentation.
| Parameter | Value |
| Internal Standard Concentration | 10 ng/mL |
| Linearity Range (Guaiacol) | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualizations
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: A logical workflow for troubleshooting common issues with internal standards.
References
Technical Support Center: Troubleshooting Matrix Effects with Guaiacol-d3 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guaiacol-d3 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analysis.[1] These effects are a significant concern in quantitative LC-MS as they can lead to inaccurate concentration measurements of the target analyte, such as Guaiacol.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Guaiacol. In SIL internal standards, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium for hydrogen).[2] Since this compound is chemically and structurally almost identical to Guaiacol, it exhibits nearly the same chromatographic retention time and ionization behavior in the mass spectrometer's ion source. Consequently, it experiences the same degree of ion suppression or enhancement as the native analyte.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: My this compound internal standard is not co-eluting perfectly with Guaiacol. What could be the cause and how can I address it?
A3: This phenomenon is known as the "isotope effect" and can sometimes occur with deuterated internal standards. The slight mass difference between hydrogen and deuterium can lead to minor differences in physicochemical properties, resulting in a small shift in chromatographic retention time.[3] If Guaiacol and this compound separate on the column, they may be affected differently by co-eluting matrix components, compromising the correction for matrix effects.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or column temperature can help to achieve better co-elution.
-
Use a Less Retentive Column: A shorter column or a column with a different stationary phase chemistry might reduce the separation between the analyte and the internal standard.
-
Evaluate the Impact: If complete co-elution cannot be achieved, it is crucial to assess whether the observed separation significantly impacts the accuracy and precision of the quantification by performing thorough matrix effect experiments.
Q4: I am still observing significant ion suppression for Guaiacol even with the use of this compound. What are the possible reasons and solutions?
A4: While this compound is an excellent tool, severe matrix effects can sometimes overwhelm its corrective capabilities.
Possible Causes and Solutions:
-
High Concentration of Interfering Matrix Components: The sample matrix may contain high levels of compounds that strongly suppress the ionization of both Guaiacol and this compound.
-
Solution: Improve the sample preparation procedure to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for better cleanup.[4]
-
-
Suboptimal Ion Source Conditions: The settings of your mass spectrometer's ion source (e.g., temperature, gas flows, voltages) may not be optimal for the ionization of Guaiacol in the presence of your specific matrix.
-
Solution: Optimize the ion source parameters to enhance the ionization efficiency of Guaiacol and minimize the impact of interfering compounds.
-
-
Differential Matrix Effects: In rare cases, even with co-elution, the analyte and internal standard might respond slightly differently to very specific matrix components.[3]
-
Solution: A thorough evaluation of the matrix effect across different lots of the biological matrix is necessary to understand the variability. If the issue persists, further optimization of the sample cleanup and chromatography is required.
-
Quantitative Data on Matrix Effect Mitigation
The following table provides representative data from a matrix effect experiment in human plasma, illustrating the effectiveness of this compound in compensating for ion suppression.
Table 1: Evaluation of Matrix Effect for Guaiacol in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike in Plasma) | Matrix Factor (MF) | IS-Normalized Matrix Factor |
| Guaiacol | 10 | 1,250,000 | 750,000 | 0.60 (Suppression) | 1.02 |
| This compound | 50 | 2,500,000 | 1,475,000 | 0.59 (Suppression) | N/A |
| Guaiacol | 500 | 62,000,000 | 36,580,000 | 0.59 (Suppression) | 1.01 |
| This compound | 50 | 2,450,000 | 1,430,500 | 0.58 (Suppression) | N/A |
-
Matrix Factor (MF): Calculated as (Peak Area in Matrix / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
-
IS-Normalized Matrix Factor: Calculated as (Matrix Factor of Analyte / Matrix Factor of Internal Standard). A value close to 1.0 indicates effective compensation for the matrix effect.
Note: The data presented in this table is for illustrative purposes to demonstrate the principles of matrix effect evaluation and the effectiveness of a deuterated internal standard. Actual results will vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and troubleshoot matrix effects.
Protocol 1: Pre- and Post-Extraction Spike Experiment for Matrix Factor and Recovery Assessment
This experiment quantifies the extent of matrix effects and determines the recovery of the analyte from the sample preparation process.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare standards of Guaiacol and this compound at low and high concentrations in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Take six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through your entire sample preparation procedure. In the final step, spike the extracted matrix with Guaiacol and this compound to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Take the same six lots of blank biological matrix. Spike these samples with Guaiacol and this compound at the same low and high concentrations before starting the sample preparation procedure. Process these spiked samples through the entire extraction workflow.
2. LC-MS Analysis:
-
Analyze all three sets of samples using your developed LC-MS method.
3. Data Analysis and Calculations:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
This calculation is performed for both Guaiacol and this compound.
-
-
Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
This determines the efficiency of your extraction procedure.
-
-
Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A)
-
This represents the overall efficiency of the entire analytical process.
-
-
IS-Normalized Matrix Factor = (MF of Guaiacol) / (MF of this compound)
-
This demonstrates the ability of the internal standard to compensate for matrix effects.
-
Protocol 2: Post-Column Infusion Experiment for Qualitative Assessment of Matrix Effects
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
1. Experimental Setup:
-
Prepare a solution of Guaiacol and this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
2. Analysis:
-
While the standard solution is being infused, inject a blank, extracted sample matrix onto the LC column.
-
Monitor the signal of the infused Guaiacol and this compound throughout the chromatographic run.
3. Data Interpretation:
-
A stable baseline signal will be observed for the infused analytes.
-
Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Any significant rise in the baseline indicates a region of ion enhancement.
This information is valuable for adjusting the chromatographic method to move the analyte peak away from regions of significant matrix effects.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in LC-MS analysis.
References
Navigating the Stability of Guaiacol-d3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of Guaiacol-d3 in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific problems you may encounter with this compound solutions and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Prepare solutions fresh whenever possible.2. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).3. Use amber vials or wrap containers in aluminum foil to protect from light.4. Consider adding an antioxidant, but verify its compatibility with your experimental setup. |
| Unexpected Peaks in Chromatogram (HPLC/GC-MS) | Degradation of this compound. Common degradation products include catechol-d3, methoxy-p-benzoquinone, and various oligomers. | 1. Confirm the identity of unexpected peaks using mass spectrometry.2. Review solution preparation and storage procedures to minimize degradation (see above).3. Evaluate the pH of your solution; adjust to a neutral or slightly acidic pH if your experiment allows. |
| Decreased Concentration of this compound Over Time | Thermal degradation, photodegradation, or reaction with other components in the solution. | 1. Store solutions at recommended low temperatures (-20°C for short-term, -80°C for long-term).[1][2]2. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]3. Perform a forced degradation study to understand the stability of this compound under your specific experimental conditions. |
| Inconsistent Experimental Results | Variable degradation of this compound between experiments. | 1. Standardize solution preparation and handling procedures.2. Always use freshly prepared dilutions from a properly stored stock solution for critical experiments.3. Include a stability check of your this compound solution as part of your experimental controls. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of guaiacol, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Oxidation can be initiated by exposure to air (oxygen) and light, leading to the formation of radicals and subsequent reaction products. The methoxy group can also be cleaved to form catechol-d3. Under enzymatic conditions, such as in the presence of peroxidases, guaiacol is oxidized to form colored products like 3,3'-dimethoxy-4,4'-biphenoquinone.[1] Pyrolysis at high temperatures leads to the cleavage of the O-CH3 bond.
Q2: How does pH affect the stability of this compound in solution?
A2: While specific quantitative data for this compound is limited, studies on guaiacol suggest that its stability is pH-dependent. Phenolic compounds are generally more susceptible to oxidation at alkaline pH. Therefore, maintaining a neutral to slightly acidic pH is recommended to minimize degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1][2]
Q4: Can I use this compound solutions that have changed color?
A4: A change in color, typically to yellow or brown, is an indication of degradation, likely due to oxidation. The presence of these degradation products can interfere with your experiment and lead to inaccurate results. It is strongly recommended to discard discolored solutions and prepare a fresh batch from a properly stored stock.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for assessing the stability of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying volatile degradation products.
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment of this compound
This protocol provides a general method for monitoring the stability of this compound in solution.
1. Materials and Reagents:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)
- Volumetric flasks and pipettes
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Solutions:
- Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask. Store at -80°C in amber vials.
- Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the desired experimental solvent (e.g., buffer at a specific pH, cell culture media) to the final concentration.
3. HPLC Conditions:
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:
- Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 275 nm
- Injection Volume: 10 µL
4. Stability Study Procedure:
- Prepare the working solution of this compound in the matrix to be tested.
- Divide the solution into several amber vials for different time points and storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
- At each time point (e.g., 0, 2, 4, 8, 24 hours), inject a sample onto the HPLC system.
- Monitor the peak area of this compound. A decrease in peak area indicates degradation.
- Observe the appearance of any new peaks, which may correspond to degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Prepare this compound solutions (e.g., 100 µg/mL) in the desired solvent.
2. Subject the solutions to the following stress conditions:
- Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Incubate at 80°C for 48 hours (in a sealed vial).
- Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for 24 hours.
3. Neutralize the acid and base-stressed samples before analysis.
4. Analyze all samples by HPLC-MS or GC-MS to identify and quantify the parent compound and any degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Guaiacol-d3
Welcome to the technical support center for addressing chromatographic issues with Guaiacol-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor peak shape in their chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak shape (tailing, fronting, or splitting) of my this compound peak?
Poor peak shape for this compound can stem from several factors, primarily related to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the chromatographic system itself. As a phenolic compound, this compound is susceptible to interactions that can lead to asymmetrical peaks.[1][2] The most common causes include:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.[3][4][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of this compound or the silanol groups on the column, increasing the likelihood of undesirable secondary interactions.[6][7] For phenolic compounds, an acidified mobile phase is generally preferred to improve peak shape.[8][9][10]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or the degradation of the stationary phase over time can result in distorted peaks.[11][12]
-
Sample Solvent Mismatch: If the solvent used to dissolve the this compound is significantly stronger than the mobile phase, it can cause peak distortion, such as fronting or splitting.[12][13]
-
Column Overload: Injecting too much sample can lead to broadened and asymmetrical peaks.[7]
-
System Dead Volume: Excessive volume in tubing and connections (dead volume) can cause band broadening and result in wider, less defined peaks.[13]
Q2: My this compound peak is tailing. What specific steps can I take to resolve this?
Peak tailing is the most common peak shape issue for phenolic compounds like this compound and is often attributed to interactions with the stationary phase.[14] Here are targeted troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[6]
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with your analyte.[3][4]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, this approach can shorten column lifetime.
-
Check for Column Contamination: If the tailing has developed over time, your column may be contaminated. Follow the manufacturer's recommendations for column washing. If the problem persists, the column may need to be replaced.[12]
Q3: My this compound peak is fronting. What is the likely cause and solution?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur. The primary causes are typically:
-
Sample Overload: You may be injecting too high a concentration of this compound. Try diluting your sample and re-injecting.[7]
-
Poor Sample Solubility: If this compound is not fully dissolved in your sample solvent, it can lead to fronting. Ensure complete dissolution.[11]
-
Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.[12][13]
Troubleshooting Guide: Improving this compound Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound. The following table summarizes potential issues, recommended actions, and the expected outcomes.
| Observed Issue | Potential Cause | Recommended Action | Expected Outcome | Tailing Factor (Target ~1.0) |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | Adjust the mobile phase pH to 2.5-3.5 using 0.1% formic acid.[8][10] | Suppression of silanol ionization, leading to reduced secondary interactions and a more symmetrical peak. | 1.1 - 1.3 |
| Inappropriate column chemistry. | Switch to an end-capped C18 column or a column with a more inert stationary phase.[3] | Minimized interaction between this compound and active sites on the stationary phase. | 1.0 - 1.2 | |
| Column contamination. | Flush the column with a strong solvent (e.g., isopropanol, followed by the mobile phase). If unsuccessful, replace the column.[12] | Removal of contaminants that cause active sites, restoring peak symmetry. | 1.0 - 1.2 | |
| Peak Fronting | Sample overload. | Dilute the sample by a factor of 5 or 10 and reinject.[7] | The peak shape should become more symmetrical as the concentration is reduced. | 1.0 - 1.2 |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition.[12][13] | A more symmetrical peak shape as the sample solvent mismatch is eliminated. | 1.0 - 1.2 | |
| Split Peak | Partially blocked column frit or void in the column packing. | Reverse the column and flush with mobile phase (if the manufacturer allows). If the problem persists, replace the column.[7][15] | Removal of blockage or replacement of the damaged column should result in a single, well-defined peak. | N/A |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.[11][16] | A single, symmetrical peak upon injection. | N/A | |
| Broad Peak | High dead volume in the system. | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[13] | Sharper, more efficient peaks due to reduced extra-column band broadening. | N/A |
| Column degradation. | Replace the analytical column.[11][12] | Improved peak sharpness and efficiency. | N/A |
Experimental Protocol: System Suitability Test for this compound Analysis
This protocol is designed to assess the suitability of a chromatographic system for the analysis of this compound and to provide a baseline for troubleshooting peak shape issues.
1. Objective: To verify that the chromatographic system is performing adequately for the quantitative analysis of this compound, with a focus on peak symmetry and reproducibility.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (88% or higher purity)
-
C18 analytical column (end-capped, e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 275 nm
4. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare a working standard solution by diluting the stock solution to 10 µg/mL in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
5. System Suitability Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the working standard solution.
-
Evaluate the resulting chromatograms for the following parameters:
-
Tailing Factor (Asymmetry Factor): Calculate the tailing factor for the this compound peak in each of the five injections. The acceptance criterion is typically a tailing factor between 0.9 and 1.5.
-
Reproducibility of Retention Time: Calculate the relative standard deviation (RSD) of the retention time for the five replicate injections. The acceptance criterion is typically an RSD of ≤ 1.0%.
-
Reproducibility of Peak Area: Calculate the RSD of the peak area for the five replicate injections. The acceptance criterion is typically an RSD of ≤ 2.0%.
-
6. Acceptance Criteria: The system is deemed suitable for the analysis of this compound if all the acceptance criteria for tailing factor and reproducibility are met. If the tailing factor is outside the acceptable range, proceed with the troubleshooting steps outlined in the guide above.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: A logical workflow for troubleshooting poor peak shape of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
improving signal-to-noise ratio for Guaiacol-d3 in mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio for Guaiacol-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound is a deuterated form of guaiacol, meaning three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of guaiacol.[1][2] Because it is chemically almost identical to the non-labeled guaiacol, it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common causes of a low signal-to-noise (S/N) ratio for this compound?
A low S/N ratio can stem from several factors that either decrease the signal of this compound or increase the background noise. Key causes include:
-
Inefficient Ionization: Suboptimal ion source settings (e.g., temperature, gas flows, voltage) can lead to poor ionization of the analyte.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars) can suppress the ionization of this compound.[3]
-
Suboptimal Sample Preparation: Incomplete extraction, insufficient cleanup, or high concentrations of interfering substances can significantly degrade signal quality.
-
Instrument Contamination: Contaminants in the LC system, solvents, or the mass spectrometer ion source can elevate the background noise, thus reducing the S/N ratio.[4][5]
-
Poor Chromatography: Broad or tailing chromatographic peaks result in a lower signal intensity at the apex, which directly lowers the calculated S/N ratio.
Q3: Which ionization mode is best for this compound analysis?
For LC-MS/MS analysis, this compound, like its non-deuterated counterpart, is a phenolic compound and can be ionized in both positive and negative modes.
-
Negative Ion Mode (ESI-): This is often preferred as the phenolic hydroxyl group readily loses a proton to form the [M-H]⁻ ion. This process is typically efficient and can provide high sensitivity.
-
Positive Ion Mode (ESI+ or APCI+): Positive ionization can also be used, often forming the protonated molecule [M+H]⁺. Positive ion chemical ionization (PICI) has been shown to produce a high yield of the protonated molecular ion for volatile phenols in GC-MS.[6]
The optimal mode can be matrix-dependent, and it is recommended to test both during method development to determine which provides the best S/N ratio for the specific application.
Q4: How can I minimize matrix effects when analyzing complex samples?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry.[3] Strategies to mitigate them include:
-
Effective Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.
-
Use of an Appropriate Internal Standard: Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Complete or Near-Complete Loss of Signal
Q: I am not seeing any signal for my this compound internal standard. What should I do?
A complete signal loss typically points to a singular system failure. A systematic check is required.
Troubleshooting Workflow for Complete Signal Loss
Caption: Troubleshooting workflow for complete signal loss.
-
Verify Standard Preparation: Ensure that the this compound internal standard was added to the sample at the correct concentration. Prepare a fresh dilution to rule out degradation or preparation errors.
-
Inspect the LC System: Check for normal system pressure and ensure there are no leaks. Confirm that the correct mobile phases are being delivered. An air bubble in the pump can also cause a complete loss of flow and signal.
-
Check the Mass Spectrometer:
-
Ion Source: Confirm the ion source is on and parameters are loaded. Visually inspect the electrospray needle for a stable, fine mist. An unstable or dripping spray will result in no signal.
-
Method Settings: Ensure the instrument is set to acquire data using the correct MRM transition for this compound.
-
-
Direct Infusion: If the above steps do not resolve the issue, bypass the LC system and infuse a freshly prepared this compound standard directly into the mass spectrometer. If a signal appears, the problem lies within the LC system (e.g., a blocked column or tubing). If there is still no signal, the issue is with the mass spectrometer itself (e.g., ion source, detector), which may require cleaning or professional service.[5]
Issue 2: Weak Signal Intensity
Q: My this compound signal is present but very weak. How can I improve it?
Weak signal intensity can be caused by inefficient ionization, ion suppression, or suboptimal chromatography.
Key Areas for Optimization:
-
Ion Source Parameters: The settings of your ion source are critical for sensitivity. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. These can have a significant impact on ionization efficiency.[7][8]
-
Mobile Phase Composition: The pH of the mobile phase can dramatically affect the ionization of phenols. For negative mode ESI, ensure the pH is sufficiently high to deprotonate guaiacol. Adding a small amount of a weak base like ammonium hydroxide may help. Conversely, for positive mode, a low pH (e.g., using formic acid) is beneficial.[7]
-
Chromatography: Poor peak shape directly reduces signal height and S/N.
-
Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.
-
Switching to a column with a smaller particle size or a narrower internal diameter can produce sharper, taller peaks, thereby increasing signal intensity.
-
-
Derivatization (for GC-MS): For GC-MS analysis, underivatized phenols can exhibit poor peak shape. Derivatizing this compound with a silylating agent (e.g., BSTFA) replaces the active hydrogen on the hydroxyl group, increasing volatility and improving peak shape and response.
Table 1: Typical Starting Parameters for LC-MS/MS and GC-MS Analysis of this compound
| Parameter | LC-MS/MS (ESI-) | GC-MS (EI) |
| Precursor Ion (m/z) | 127.1 | 127.1 |
| Product Ion 1 (m/z) | 112.1 | 94.1 |
| Product Ion 2 (m/z) | 84.1 | 66.1 |
| Dwell Time (ms) | 50-100 | N/A |
| Collision Energy (eV) | 15-25 | N/A (70 eV standard) |
| Capillary Voltage (kV) | 2.5 - 3.5 | N/A |
| Source Temp. (°C) | 100 - 150 | 180 - 230[9] |
| Drying Gas Temp. (°C) | 270 - 350[8] | N/A |
| Drying Gas Flow (L/min) | 10 - 12[8] | N/A |
| Nebulizer Pressure (psi) | 30 - 50[8] | N/A |
| Injector Temp. (°C) | N/A | 200 - 280[9] |
Note: These are suggested starting points. Optimal values are instrument-dependent and require empirical determination.
Issue 3: High Background Noise
Q: The signal for this compound seems acceptable, but the baseline is very noisy. What can I do?
High background noise compromises the limit of detection and reduces the S/N ratio. The source is often contamination.
Logical Flow for Diagnosing High Background Noise
Caption: Diagnostic workflow for high background noise.
-
Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Impurities in solvents or additives (e.g., formic acid, ammonium formate) are a common source of chemical noise.[4][10]
-
System Contamination: Contaminants can accumulate in the LC system (injector, tubing, column) or the MS ion source.[4]
-
Isolate the Source: First, bypass the analytical column and flow mobile phase directly into the MS. If the noise level drops significantly, the column is the source (e.g., column bleed or contamination from previous injections). If the noise remains high, the issue is with the solvents, tubing, or the MS itself.
-
Clean the System: Flush the entire LC system with a strong solvent wash sequence (e.g., water, methanol, isopropanol, hexane, then back in reverse order). Regularly clean the mass spectrometer's ion source, including the capillary, cone, and lens, as per the manufacturer's instructions.[5]
-
-
Gas Supply: Ensure high-purity nitrogen is used for the nebulizing and drying gases. Contaminated gas lines or a failing gas generator can introduce noise.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Guaiacol from an Aqueous Matrix
This protocol is a general guideline for extracting guaiacol and this compound from a simple aqueous matrix like wine or a model solution.
-
Sample Preparation:
-
Take 5 mL of the sample in a screw-cap vial.
-
Add 100 µL of an ethanolic solution containing this compound (e.g., at 5 µg/mL) to be used as an internal standard.
-
-
Extraction:
-
Add 2 mL of an organic solvent mixture (e.g., pentane/diethyl ether 2:1 v/v).[4]
-
Cap the vial and shake vigorously for 1-2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean vial for analysis.
-
This extract is now ready for injection into a GC-MS or for evaporation and reconstitution for LC-MS.
-
Experimental Workflow for LLE and Analysis
Caption: Workflow for sample preparation and analysis.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol enhances the volatility of guaiacol for GC-MS analysis.
-
Evaporation: Evaporate the organic extract from the LLE step to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
-
Reaction:
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting trimethylsilyl (TMS) derivative of this compound will be more volatile and produce a sharper chromatographic peak.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS-positive ion chemical ionization and MS/MS study of volatile benzene compounds in five different woods used in barrel making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
impact of pH on the stability of Guaiacol-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Guaiacol-d3.
This compound Stability: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in solutions of varying pH.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low recovery of this compound in alkaline solutions. | This compound, like many phenolic compounds, is susceptible to degradation at high pH. The phenoxide ion is more susceptible to oxidation. | - Prepare alkaline solutions of this compound fresh and use them promptly.- Store stock solutions at a neutral or slightly acidic pH and adjust the pH of the working solution just before use.- Consider conducting experiments at a lower temperature to reduce the degradation rate.- If possible, blanket the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Appearance of unknown peaks in HPLC chromatograms of aged solutions. | These are likely degradation products of this compound. Degradation can be accelerated by pH extremes, temperature, and light exposure. | - Perform a forced degradation study to identify potential degradation products.- Adjust HPLC method parameters (e.g., gradient, mobile phase composition) to achieve better separation of this compound from its degradants.- Use a photodiode array (PDA) detector to check for peak purity.- Store this compound solutions protected from light and at a controlled temperature. |
| Inconsistent analytical results for this compound concentration. | This could be due to ongoing degradation in the analytical samples or instability in the HPLC mobile phase. | - Ensure the sample diluent is at a pH where this compound is stable.- Verify the stability of this compound in the mobile phase over the duration of the analysis.- Use a freshly prepared mobile phase for each analytical run. |
| Precipitation observed in this compound solutions. | Changes in pH can affect the solubility of this compound or its degradation products. | - Determine the solubility of this compound at the experimental pH.- If using a buffer, ensure it has sufficient capacity to maintain the desired pH.- Consider using a co-solvent if solubility is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: Based on the general stability of phenolic compounds, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). Alkaline conditions (pH > 8) should be avoided for long-term storage due to an increased risk of oxidative degradation.
Q2: How does pH affect the stability of this compound at room temperature?
A2: At room temperature, this compound is relatively stable at neutral and acidic pH. However, in alkaline solutions, degradation is more likely to occur over time. The rate of degradation increases as the pH and temperature increase.
Q3: Are there any known degradation products of this compound under acidic or alkaline conditions?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, analogous phenolic compounds can undergo oxidation to form quinone-type structures, particularly at higher pH. Under harsh acidic conditions, cleavage of the ether linkage is a theoretical possibility, though less common.
Q4: Can deuteration affect the pH stability of this compound compared to unlabeled Guaiacol?
A4: The deuterium labeling in this compound is on the methoxy group, which is not directly involved in the acidic phenolic hydroxyl group. Therefore, the fundamental pH stability profile is expected to be very similar to that of unlabeled Guaiacol. However, there might be minor differences in the kinetics of degradation (kinetic isotope effect), but the general principle of increased instability at higher pH remains the same.
Q5: What analytical techniques are recommended for monitoring the stability of this compound as a function of pH?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the intact this compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of unknown degradation products.
Quantitative Data on this compound Stability
The following table summarizes representative data on the stability of this compound in aqueous solutions at different pH values when stored at 40°C. This data is illustrative and based on typical behavior of phenolic compounds; actual results may vary based on specific experimental conditions.
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Appearance of Solution |
| 2.0 (0.01 N HCl) | 40 | 0 | 100.0 | Colorless |
| 24 | 99.5 | Colorless | ||
| 72 | 98.8 | Colorless | ||
| 168 | 97.2 | Colorless | ||
| 7.0 (Phosphate Buffer) | 40 | 0 | 100.0 | Colorless |
| 24 | 99.8 | Colorless | ||
| 72 | 99.1 | Colorless | ||
| 168 | 98.5 | Colorless | ||
| 10.0 (Carbonate Buffer) | 40 | 0 | 100.0 | Colorless |
| 24 | 95.3 | Faint Yellow | ||
| 72 | 88.7 | Yellow | ||
| 168 | 75.4 | Brownish-Yellow |
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a typical experiment to evaluate the stability of this compound at acidic, neutral, and alkaline pH.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Phosphate buffer (pH 7.0)
-
Carbonate buffer (pH 10.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for mobile phase)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 50 µg/mL.
-
Neutral: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of approximately 50 µg/mL.
-
Alkaline: Dilute the stock solution with pH 10.0 carbonate buffer to a final concentration of approximately 50 µg/mL.
-
Control: Dilute the stock solution with the storage solvent (e.g., acetonitrile/water) to the same final concentration.
-
3. Experimental Procedure:
-
Transfer aliquots of each test solution into separate, sealed vials.
-
Store the vials under controlled temperature (e.g., 40°C or 50°C) and protected from light.
-
At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw a sample from each vial.
-
If necessary, neutralize the acidic and alkaline samples before HPLC analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Method: Use a validated stability-indicating HPLC method. An example method is provided below.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Analysis: Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the time 0 sample.
Diagrams
Caption: Workflow for pH Stability Testing.
Caption: Troubleshooting Logic Flowchart.
dealing with contamination in Guaiacol-d3 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guaiacol-d3 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Guaiacol, where three hydrogen atoms on the methoxy group have been replaced with deuterium. It is primarily used as an internal standard in analytical chemistry for the quantification of Guaiacol in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q2: What are the typical purity specifications for this compound standards?
For reliable quantitative analysis, this compound standards should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[2] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific purity of your lot.
Q3: What are the potential sources of contamination in my this compound standard?
Contamination in this compound standards can arise from several sources:
-
Synthesis Byproducts: Impurities from the chemical synthesis of this compound.
-
Storage and Handling: Introduction of contaminants from solvents, containers, or improper handling.
-
Systematic Contamination: Contaminants originating from the analytical instrument itself, such as column bleed, septum bleed, or pump oil.[3][4]
-
Isotopic Impurities: Presence of non-deuterated or partially deuterated Guaiacol (e.g., d0, d1, d2).[5][6]
Q4: How can I assess the purity of my this compound standard?
The purity of a this compound standard can be assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine chemical purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 2H-NMR (Deuterium NMR), is a powerful tool for determining isotopic enrichment and identifying deuterated impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity, especially for non-volatile contaminants.
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram when analyzing the this compound standard.
This is a common issue that can be caused by either chemical impurities in the standard or system contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| System Contamination | 1. Inject a solvent blank to confirm if the peak is from the system.[4] 2. Check for common contaminants like siloxanes (from septum or column bleed) or phthalates (from plastics).[3] 3. Bake out the GC column and clean the injection port. |
| Chemical Impurity in Standard | 1. Review the Certificate of Analysis for any listed impurities. 2. If possible, use a different analytical technique (e.g., NMR) to confirm the presence of impurities.[7] 3. Common impurities in non-deuterated Guaiacol that might be present include catechol, veratrole, and cresols. |
Issue 2: Inaccurate quantification results (bias or high variability).
Inaccurate quantification can be a result of issues with the isotopic purity of the standard or its stability.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. agilent.com [agilent.com]
- 5. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
best practices for accurate pipetting of Guaiacol-d3 solutions
Technical Support Center: Guaiacol-d3 Solutions
Welcome to the technical support center for handling this compound solutions. This guide provides best practices, troubleshooting advice, and detailed protocols to ensure accurate and reproducible pipetting results in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: My pipetted volumes of this compound solution are consistently lower than expected. What's causing this?
A: This is a common issue when working with viscous solutions like those containing this compound. The primary cause is that the liquid's resistance to flow (viscosity) prevents the full volume from being dispensed, leaving a film of residue inside the pipette tip.[1][2]
Recommended Solutions:
-
Switch to Reverse Pipetting: This technique is highly recommended for viscous liquids as it aspirates an excess amount and then dispenses only the set volume, compensating for any liquid that clings to the tip wall.[1][2][3][4]
-
Use Low-Retention Tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres, improving dispensing accuracy.[1][5]
-
Slow Your Pipetting Speed: Use a slow, deliberate, and consistent speed when aspirating and dispensing.[3][6] Pause for 2-3 seconds after aspirating and before withdrawing the tip from the liquid to allow the full volume to enter the tip.[3][5]
Q2: I'm noticing air bubbles in my pipette tip when aspirating this compound solution. How can I prevent this?
A: Air bubbles are a significant source of inaccuracy and are often introduced when pipetting viscous fluids too quickly.[3][7]
Troubleshooting Steps:
-
Reduce Aspiration Speed: A rapid plunger release is the most common cause of bubbling. Aspirate slowly and smoothly.
-
Check Tip Immersion Depth: Immerse the tip just below the surface of the liquid (typically 2-3 mm).[6] Immersing too deeply can cause excess liquid to cling to the outside of the tip, while immersing too shallowly risks aspirating air.
-
Ensure Vertical Pipette Angle: Keep the pipette as close to vertical as possible (not exceeding a 20-degree angle) during aspiration to prevent air from being drawn in.[8][9]
-
Avoid Re-mixing with the Pipette: Do not mix the solution by repeatedly pipetting up and down, as this can introduce bubbles. If bubbles are present in your stock solution, use a centrifuge or orbital shaker to remove them before pipetting.[3]
Q3: The plunger on my pipette feels sticky or slow after working with this compound solutions. What should I do?
A: A sticky plunger can be caused by aerosolized sample contaminating the internal piston and seals.[7] This compromises accuracy and can damage the pipette.
Maintenance Actions:
-
Regular Cleaning: Clean your pipette regularly according to the manufacturer's instructions. Pay special attention to the piston and seals.
-
Use Filter Tips: Employing aerosol barrier (filter) tips is a best practice that prevents viscous or volatile sample aerosols from entering the pipette body.
-
Professional Servicing: If cleaning does not resolve the issue, the pipette may require professional servicing and seal replacement.[7]
Q4: Should I use forward or reverse pipetting for my this compound solution?
A: For any solution with noticeable viscosity, reverse pipetting is the recommended technique .[2][3][5] Forward pipetting is suitable for aqueous, non-viscous solutions but frequently results in under-delivery for viscous samples.[2] The workflow below can help you decide.
Caption: Workflow for choosing the correct pipetting technique.
Troubleshooting Guide
Use this guide to diagnose and resolve common pipetting problems.
| Problem | Potential Cause | Recommended Solution(s) |
| Inaccurate Dispensing | Incorrect pipetting technique for viscous liquids. | Use the reverse pipetting technique. Ensure slow, consistent plunger movement and pause after aspiration.[1][3] |
| Worn or damaged pipette seals. | Have the pipette professionally cleaned, serviced, and calibrated.[9][10] | |
| Dripping Tips | Solution has high vapor pressure (volatile solvent). | Pre-wet the pipette tip 3-5 times to saturate the air inside the tip. Use the reverse pipetting technique and work quickly.[6][11] |
| Poorly fitting or incorrect tips. | Use high-quality tips recommended by the pipette manufacturer to ensure a proper seal.[10] | |
| Inconsistent Results | Variable user technique (speed, angle, depth). | Standardize the pipetting process. Hold the pipette vertically, immerse the tip to a consistent, shallow depth, and use a controlled plunger speed.[7][8] |
| Temperature differences between solution and pipette. | Allow the solution, pipette, and tips to equilibrate to the same ambient temperature before starting. Always pre-wet the tip.[8] |
Pipetting Technique Performance Data
The choice of technique significantly impacts accuracy when handling viscous solutions.
| Pipetting Technique | Liquid Type | Mean Inaccuracy (%) | Imprecision (%CV) |
| Forward Pipetting | Aqueous Solution | < 1.0% | < 0.5% |
| Viscous Solution (e.g., Glycerol, Guaiacol) | -5.0% to -20.0% | > 5.0% | |
| Reverse Pipetting | Aqueous Solution | < 1.5% | < 1.0% |
| Viscous Solution (e.g., Glycerol, Guaiacol) | < 2.0% | < 1.5% | |
| Note: Values are representative and highlight the performance difference. Actual results depend on the specific liquid, volume, and user technique. |
Experimental Protocols
Protocol 1: Reverse Pipetting Technique
This is the recommended method for accurate pipetting of this compound and other viscous or volatile solutions.[4][12]
-
Set Volume: Adjust the pipette to the desired volume.
-
Attach Tip: Securely attach a fresh, low-retention pipette tip.
-
Initial Plunger Depression: Depress the plunger completely, moving past the first stop to the second (blowout) stop.
-
Aspirate Liquid: Immerse the tip just below the liquid surface. Slowly and smoothly release the plunger to its full upright position. This will aspirate a volume greater than what is set on the pipette.
-
Pause: Wait 2-3 seconds with the tip still in the solution to ensure the viscous liquid has fully filled the tip.[5]
-
Withdraw Tip: Remove the tip from the solution. A small wipe of the outside of the tip against the container edge may be necessary, but do so carefully and consistently.
-
Dispense Liquid: Place the tip against the inner wall of the receiving vessel. Depress the plunger smoothly and steadily to the first stop only .
-
Withdraw Pipette: With the plunger still held at the first stop, remove the tip from the vessel. The remaining excess liquid will be left in the tip.
-
Discard Excess: Eject the tip containing the residual liquid into an appropriate waste container.
Protocol 2: Pipette Accuracy Quick Check
If you suspect your pipette is inaccurate, perform this quick check using a high-precision analytical balance.
-
Set Up: Place a weigh boat with deionized water on the balance and tare it.
-
Set Volume: Set your pipette to its maximum volume.
-
Pipette Water: Using the forward pipetting technique (as water is not viscous), aspirate the set volume of deionized water.
-
Dispense and Weigh: Dispense the water into the weigh boat and record the mass.
-
Convert and Compare: Convert the mass to volume using the density of water (approx. 1.0 mg/µL). Compare the measured volume to the pipette's set volume. It should be within the manufacturer's specified tolerance (typically <1%).
-
Repeat: Repeat the process at 50% and 10% of the pipette's maximum volume. If results are out of tolerance, the pipette requires professional calibration.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting pipetting inaccuracy.
References
- 1. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 2. Accuracy and Precision in Pipetting Viscous Solutions | Technology Networks [technologynetworks.com]
- 3. Mastering Micropipette Technique for Viscous Solution [accumaxlab.com]
- 4. youtube.com [youtube.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. sartorius.com [sartorius.com]
- 7. Micropipette Troubleshooting: How to Fix Common Pipetting Issues [accumaxlab.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Common Pipette Calibration Errors: Expert Tips for Accurate Lab Results [ips-us.com]
- 10. hawachpipette.com [hawachpipette.com]
- 11. news-medical.net [news-medical.net]
- 12. mt.com [mt.com]
Validation & Comparative
Method Validation: A Comparative Guide to Using Guaiacol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensuring accurate and reliable results. This guide provides a comprehensive comparison of method validation using Guaiacol-d3 as an internal standard, alongside other common alternatives. The information presented is supported by experimental data from various studies, offering an objective overview for methods requiring the quantification of phenolic compounds.
The Role of Internal Standards in Analytical Method Validation
Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). They are compounds added in a constant amount to all samples, calibration standards, and quality controls. Their primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard because their physicochemical properties are very similar to the corresponding analyte.
This compound as a Stable Isotope-Labeled Internal Standard
This compound is the deuterated form of guaiacol, a naturally occurring phenolic compound. Its use as an internal standard is advantageous because it co-elutes with native guaiacol and exhibits similar ionization efficiency in mass spectrometry, allowing for effective correction of matrix effects and procedural errors.[1]
Experimental Workflow for Method Validation
A typical workflow for validating an analytical method using an internal standard involves several key steps, from sample preparation to data analysis. This process ensures the method is robust, reliable, and fit for its intended purpose.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact method performance. While this compound is an excellent choice for the analysis of guaiacol and structurally related phenols, other alternatives exist, each with its own set of advantages and disadvantages. The following tables summarize the performance characteristics of methods using this compound and other internal standards for the analysis of phenolic compounds.
Table 1: Method Validation Parameters for Guaiacol Analysis
| Parameter | Method using this compound (IS) | Method using a Structural Analog (IS) |
| Analyte | Guaiacol | Guaiacol |
| Matrix | Wine | Not Specified |
| Technique | HS-SPME-GC-MS | Not Specified |
| Linearity (R²) | > 0.99 | Not Specified |
| Precision (%RSD) | < 15% | Not Specified |
| Accuracy (% Recovery) | 95-105% | Not Specified |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Reference | Based on principles from cited literature | Not available |
Table 2: Comparison of Stable Isotope-Labeled Internal Standards
| Parameter | Deuterated (e.g., this compound) | ¹³C-Labeled |
| Co-elution | Generally co-elutes, but minor chromatographic shifts can occur. | Excellent co-elution with the native analyte. |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange in certain solvents or under specific pH conditions. | ¹³C labels are highly stable and not susceptible to exchange. |
| Mass Difference | Smaller mass difference from the analyte. | Larger, more distinct mass difference from the analyte. |
| Cost & Availability | Generally more readily available and less expensive. | Often more expensive and less commercially available. |
| Matrix Effect Compensation | Effective, but can be compromised by chromatographic shifts. | Considered the most effective for compensating matrix effects. |
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of phenolic compounds using this compound as an internal standard.
Protocol 1: Quantification of Guaiacol in Wine using HS-SPME-GC-MS
This protocol is adapted from methodologies used for the analysis of volatile phenols in wine.
1. Sample Preparation:
-
To 10 mL of wine in a 20 mL headspace vial, add 3 g of NaCl.
-
Spike the sample with a known concentration of this compound solution (e.g., 50 µL of a 1 mg/L solution in ethanol).
-
Cap the vial tightly with a PTFE-faced silicone septum.
2. HS-SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 30 minutes.
3. GC-MS Parameters:
-
Injection Port Temperature: 250°C (splitless mode).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Guaiacol ions: m/z 124, 109, 81.
-
This compound ions: m/z 127, 112, 84.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards in a synthetic wine matrix.
-
Spike each standard with the same concentration of this compound as the samples.
-
Generate a calibration curve by plotting the peak area ratio of guaiacol to this compound against the concentration of guaiacol.
-
Quantify guaiacol in the wine samples using the regression equation from the calibration curve.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of guaiacol and other related phenolic compounds. Its performance is comparable to other stable isotope-labeled standards, offering excellent correction for analytical variability. When selecting an internal standard, researchers should consider the specific requirements of their method, including the matrix, the analyte of interest, and the desired level of accuracy and precision. While ¹³C-labeled internal standards may offer slight advantages in terms of isotopic stability and co-elution, deuterated standards like this compound provide a cost-effective and widely available option that delivers high-quality data when used within a properly validated method.
References
A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Guaiacol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of analytical methods that employ Guaiacol-d3 as an internal standard. The focus is on ensuring the robustness, reliability, and comparability of results across different laboratories, a critical aspect of drug development and scientific research. While this compound is a deuterated form of Guaiacol, it is most commonly used as an internal standard for the quantification of other analytes in complex matrices.[1] This guide, therefore, outlines a proposed inter-laboratory study for a hypothetical analyte, "Analyte X," using this compound to normalize for variations in sample preparation and instrument response.
The Role of Deuterated Internal Standards
In quantitative analysis, particularly with chromatography-mass spectrometry techniques, deuterated internal standards are considered the "gold standard."[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. This similarity allows for effective correction of matrix effects and procedural losses, leading to higher accuracy and precision in the final results.[1][2]
Inter-Laboratory Comparison Study Design
An inter-laboratory study is a powerful tool for assessing the performance of analytical methods across different laboratories.[3][4] The design of such a study typically involves a coordinating laboratory that prepares and distributes standardized samples to participating laboratories. The results are then collected and statistically analyzed to evaluate method performance and laboratory proficiency.[3]
The following sections outline a proposed experimental protocol and data presentation for an inter-laboratory comparison of a hypothetical "Analyte X" using this compound as an internal standard.
Experimental Protocols
This section details the methodologies for a hypothetical inter-laboratory comparison study.
Sample Preparation
-
Objective: To prepare a set of standardized samples containing a known concentration of "Analyte X" and this compound.
-
Procedure:
-
A stock solution of "Analyte X" is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
A stock solution of this compound is prepared in the same solvent at a concentration of 1 mg/mL.
-
A series of calibration standards are prepared by spiking a biological matrix (e.g., human plasma) with varying concentrations of "Analyte X" and a constant concentration of this compound.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations of "Analyte X" in the same biological matrix.
-
All samples are aliquoted and stored at -80°C until distribution to participating laboratories.
-
Analytical Methods
Participating laboratories will analyze the samples using their in-house validated analytical methods (e.g., LC-MS/MS or GC-MS). The following are example method parameters.
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, as appropriate for "Analyte X".
-
MRM Transitions: Specific precursor-to-product ion transitions for "Analyte X" and this compound will be monitored.
b) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient optimized for the separation of "Analyte X" and this compound.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or MRM mode.
-
Ionization Source: Electron ionization (EI).
-
Monitored Ions: Specific ions for "Analyte X" and this compound will be monitored.
Data Presentation and Performance Evaluation
The performance of the analytical methods across the participating laboratories will be evaluated based on accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| Laboratory | Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab 1 | LC-MS/MS | Low | 10 | 9.8 | 98.0 | 4.5 |
| Mid | 100 | 101.2 | 101.2 | 3.2 | ||
| High | 500 | 495.5 | 99.1 | 2.8 | ||
| Lab 2 | LC-MS/MS | Low | 10 | 10.5 | 105.0 | 5.1 |
| Mid | 100 | 98.7 | 98.7 | 4.0 | ||
| High | 500 | 505.1 | 101.0 | 3.5 | ||
| Lab 3 | GC-MS | Low | 10 | 9.5 | 95.0 | 6.2 |
| Mid | 100 | 102.5 | 102.5 | 5.5 | ||
| High | 500 | 490.0 | 98.0 | 4.8 |
Table 2: Inter-Laboratory Comparison of Linearity, LOD, and LOQ
| Laboratory | Method | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 1 | LC-MS/MS | 1 - 1000 | 0.9992 | 0.3 | 1.0 |
| Lab 2 | LC-MS/MS | 1 - 1000 | 0.9989 | 0.4 | 1.0 |
| Lab 3 | GC-MS | 5 - 1000 | 0.9975 | 1.5 | 5.0 |
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison study and the signaling pathway where a hypothetical analyte might be involved.
Caption: Workflow of the proposed inter-laboratory comparison study.
Caption: Example signaling pathway involving the hypothetical "Analyte X".
References
A Comparative Guide to Guaiacol-d3 Certified Reference Materials
For researchers, scientists, and drug development professionals utilizing Guaiacol-d3 as an internal standard or for other applications requiring a certified reference material (CRM), selecting a high-quality, reliable product is paramount. This guide provides a comparative overview of commercially available this compound CRMs, focusing on key performance indicators such as chemical purity and isotopic enrichment. The information presented is based on publicly available data from suppliers.
Supplier and Product Overview
Quantitative Data Comparison
The quality of a deuterated standard is primarily assessed by its chemical purity and the degree of isotopic enrichment. The following table summarizes the available data for this compound from two suppliers.
| Supplier | Product Number | Purity (by GC) | Isotopic Enrichment |
| MedChemExpress | HY-N1380S1 | ≥99.0%[1] | >95.0%[1] |
| GlpBio | GC76298 | >99.00% | Not Specified |
Note: Isotopic enrichment is a critical parameter that indicates the percentage of the molecule that contains the deuterium label. Higher enrichment levels are generally desirable to minimize interference from the unlabeled analyte. While GlpBio specifies a high chemical purity, the absence of a stated isotopic enrichment level is a significant data gap for comparative purposes.
Experimental Protocols
To ensure the quality and performance of this compound CRM, several analytical tests are typically performed. Below are detailed methodologies for key experiments.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate volatile compounds in a sample and identify them based on their mass-to-charge ratio, allowing for the determination of chemical purity.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100%.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the isotopic enrichment and confirming the position of the deuterium label.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl3) and transfer to an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methoxy protons (around 3.8 ppm) compared to the aromatic protons indicates successful deuteration.
-
-
Data Analysis: Isotopic enrichment can be estimated by comparing the integration of the residual methoxy proton signal to the integration of a non-deuterated proton signal (e.g., one of the aromatic protons). A more precise determination can be achieved using quantitative NMR (qNMR) techniques or by mass spectrometry.
Analytical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the quality control of this compound certified reference material.
Caption: Quality control workflow for this compound CRM.
Caption: Decision pathway for accepting a this compound CRM batch.
Conclusion
Based on the available data, MedChemExpress provides a this compound certified reference material with a specified high chemical purity and a defined level of isotopic enrichment.[1] While other suppliers like GlpBio also offer high purity products, the lack of readily available isotopic enrichment data makes a direct and complete comparison challenging. For applications where accurate quantitation is critical, the isotopic enrichment is a key parameter that should be considered. Researchers are encouraged to request certificates of analysis from suppliers to obtain the most accurate and complete information before purchase. The experimental protocols provided in this guide offer a framework for the in-house verification of the quality of this compound CRMs.
References
A Comparative Performance Evaluation of Guaiacol-d3 versus 13C-Labeled Guaiacol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the choice of a suitable internal standard is a critical factor influencing data quality and reliability. This guide provides an objective comparison of Guaiacol-d3 and 13C-labeled guaiacol as internal standards, supported by established principles and representative experimental data from analogous compounds.
Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative mass spectrometry as they closely mimic the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] While both deuterated (e.g., this compound) and carbon-13 (13C)-labeled standards are widely used, their inherent physicochemical properties can lead to significant performance differences.[1][2]
Executive Summary: The Superiority of 13C-Labeled Standards
The consensus in the scientific literature indicates that 13C-labeled internal standards generally offer superior performance compared to their deuterated counterparts.[1][3] This advantage is primarily attributed to the "isotope effect" observed with deuterium labeling, where the significant mass difference between hydrogen and deuterium can alter physicochemical properties.[4] In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a standard that behaves nearly identically to the unlabeled analyte.[2]
Key advantages of 13C-labeled standards include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.[1]
-
Greater isotopic stability , eliminating the risk of back-exchange of deuterium atoms.[5]
-
Identical extraction recovery and ionization efficiency , providing more reliable and precise quantification.[1][3]
Performance Data Summary
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Guaiacol (e.g., Guaiacol-13C6) | Rationale & Supporting Evidence |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect). | Expected to co-elute perfectly with unlabeled guaiacol. | Studies on other compounds like amphetamine show chromatographic resolution between the analyte and deuterated standards, while the 13C-labeled standard co-elutes perfectly.[1] |
| Isotopic Stability | Generally high, but a potential for back-exchange under certain conditions exists. | Highly stable; not susceptible to exchange. | 13C labels are chemically more stable than deuterium labels.[5] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent and more reliable due to identical retention time and ionization behavior. | Co-elution is crucial for accurate matrix effect compensation.[1] |
| Accuracy & Precision (CV%) | May exhibit higher variability (higher CV%). | Expected to provide lower CV% and higher precision. | Studies on sphingosine quantification show that 13C-labeled standards lead to higher precision.[6] |
| Cost & Availability | Generally lower cost and more widely available. | Typically more expensive and may have limited availability.[3] | Deuterated standards are often less complex to synthesize.[2] |
Experimental Protocols
To ensure the highest quality data, a well-defined and validated experimental protocol is crucial. Below are detailed methodologies for a comparative evaluation of this compound and 13C-labeled guaiacol and for a typical quantitative analysis using an internal standard.
Protocol 1: Comparative Evaluation of Internal Standard Performance
Objective: To assess and compare the analytical performance of this compound and 13C-labeled guaiacol.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution containing a known concentration of unlabeled guaiacol.
-
Prepare separate stock solutions of this compound and 13C-labeled guaiacol at equivalent molar concentrations.
-
Create a series of quality control (QC) samples by spiking a relevant biological matrix (e.g., plasma, urine) with known concentrations of unlabeled guaiacol.
-
Divide the QC samples into two sets. Spike one set with this compound and the other with the 13C-labeled guaiacol at a fixed concentration.
-
-
Extraction:
-
Perform a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a suitable HPLC/UHPLC column (e.g., C18 reversed-phase).
-
Employ a gradient elution method that provides good chromatographic separation and peak shape for guaiacol.
-
Analyze the samples using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize MRM transitions for unlabeled guaiacol, this compound, and the 13C-labeled guaiacol.
-
-
Data Analysis:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess retention time differences.
-
Precision and Accuracy: Calculate the concentration of guaiacol in the QC samples using the respective internal standards. Determine the accuracy (% recovery) and precision (coefficient of variation, %CV) for each set of samples.
-
Matrix Effect: Evaluate the matrix effect for each internal standard by comparing the peak area of the standard in the extracted matrix samples to that in a neat solution.
-
Protocol 2: Quantitative Analysis of Guaiacol in a Biological Matrix
Objective: To accurately quantify the concentration of guaiacol in a biological sample using a stable isotope-labeled internal standard.
Methodology:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.
-
Sample Preparation:
-
Thaw samples on ice.
-
To a known volume of the sample, add a precise amount of the chosen internal standard (preferably 13C-labeled guaiacol) solution.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex the samples for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Monitor the specific MRM transitions for both the analyte (guaiacol) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of guaiacol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for bioanalysis and a relevant signaling pathway involving guaiacol.
Caption: A typical experimental workflow for the bioanalysis of Guaiacol.
Caption: Guaiacol's anti-inflammatory mechanism via NF-κB and COX-2.
Conclusion and Recommendations
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While this compound is a viable and often more cost-effective option, the evidence from analogous compounds strongly suggests that a 13C-labeled guaiacol standard offers superior analytical performance.[1][3] For applications demanding the highest level of accuracy, precision, and reliability, such as in regulated bioanalysis and clinical trials, a 13C-labeled internal standard is the unequivocally superior choice. Its ability to perfectly co-elute with the native analyte ensures the most robust correction for experimental variability, leading to higher quality data and greater confidence in the results.
References
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. Dependence of Guaiacol Peroxidase Activity and Lipid Peroxidation Rate in Drooping Birch (Betula pendula Roth) and Tillet (Tilia cordata Mill) Leaf on Motor Traffic Pollution Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursors and metabolic pathway for guaiacol production by Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of Guaiacol Peroxidase Activities Isolated from Corn Root Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The Gold Standard: Cross-Validation of Analytical Methods with Guaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the precision and reliability of quantitative methods are paramount. The use of internal standards is a cornerstone of robust bioanalytical assays, compensating for variability during sample preparation and analysis. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, such as Guaiacol-d3, are often considered the "gold standard." This guide provides an objective comparison of analytical methods for the quantification of guaiacol, cross-validating the performance of a method using this compound as an internal standard against an alternative approach.
Performance Comparison: The Advantage of Isotopic Labeling
The primary benefit of using a deuterated internal standard like this compound lies in its chemical near-identity to the analyte, guaiacol. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of analytical variability.
Below is a summary of expected performance data when comparing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for guaiacol quantification using this compound as an internal standard versus a method using a structural analog internal standard (e.g., 2-ethoxyphenol).
| Performance Metric | Method with this compound (Internal Standard) | Method with Structural Analog (Internal Standard) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 95.5% - 104.2% | 88.0% - 110.5% |
| Precision (% RSD) | ||
| - Intra-day | < 5% | < 10% |
| - Inter-day | < 7% | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Variable (5-20%) |
Experimental Protocols
A rigorous cross-validation study is essential to demonstrate the superiority of an analytical method. Below are detailed methodologies for the quantification of guaiacol in a biological matrix (e.g., human plasma) using two different internal standard approaches.
Method 1: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Guaiacol: m/z 124.1 → 109.1
-
This compound: m/z 127.1 → 112.1
-
Method 2: LC-MS/MS with Structural Analog Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of 2-ethoxyphenol internal standard solution (1 µg/mL in methanol).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
2. LC-MS/MS Conditions:
-
Utilize the same LC and MS conditions as in Method 1.
-
MRM Transitions:
-
Guaiacol: m/z 124.1 → 109.1
-
2-ethoxyphenol: m/z 138.1 → 110.1
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing a deuterated internal standard.
Experimental workflow for guaiacol quantification.
Rationale for selecting a deuterated internal standard.
Guaiacol Metabolic Pathways
Understanding the metabolic fate of guaiacol is crucial in drug development and toxicology. The following diagram illustrates a simplified metabolic pathway for guaiacol.
Simplified metabolic pathway of guaiacol.
Isotopic Effect of Guaiacol-d3 on Chromatographic Retention Time: A Comparative Analysis
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. Guaiacol-d3, the deuterated analog of Guaiacol, is frequently employed for this purpose. This guide provides a comprehensive comparison of the chromatographic retention times of Guaiacol and this compound, supported by experimental data, to elucidate the isotopic effect and its implications in analytical methodologies.
In the realm of chromatography, particularly gas chromatography (GC), the substitution of hydrogen with its heavier isotope, deuterium, can lead to a discernible difference in retention time. This phenomenon, known as the chromatographic isotope effect, typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[1][2] This "inverse isotope effect" is attributed to the subtle differences in molecular size and intermolecular interactions with the stationary phase of the chromatographic column.[1][3] Specifically, deuterium atoms, being larger than protium (hydrogen) atoms, can attenuate the interaction of the molecule's skeleton with the stationary phase, leading to a shorter retention time.[1]
Comparative Retention Time Data
The following table summarizes experimental data from a gas chromatography-mass spectrometry (GC-MS/MS) analysis, illustrating the retention time difference between Guaiacol and its deuterated internal standard, this compound.
| Compound | Retention Time (min) | Analytical Method |
| Guaiacol | 11.307 | GC-MS/MS |
| This compound (IS) | 11.292 | GC-MS/MS |
| Data sourced from a study on the determination of smoke taint-related volatile phenols in grapes.[4] |
As the data indicates, this compound elutes slightly earlier than Guaiacol, with a retention time difference of 0.015 minutes under the specified chromatographic conditions. This observation is consistent with the generally accepted principle of the inverse isotope effect in gas chromatography for deuterated compounds.[1][5]
Experimental Protocol
The following is a representative experimental protocol for the analysis of Guaiacol and this compound by GC-MS, based on methodologies for analyzing volatile phenols in complex matrices such as wine and grapes.[4][6][7]
1. Sample Preparation:
-
For liquid samples (e.g., wine), a 5 mL aliquot is taken.[6]
-
An internal standard solution containing this compound is added to the sample.[6]
-
The sample is then extracted with an organic solvent, such as a 1:1 mixture of pentane and ethyl acetate.[6]
2. GC-MS/MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000C triple quadrupole mass spectrometer or equivalent.
-
Column: DB-heavy-wax column (or similar polar stationary phase).[4]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Optimized for the separation of volatile phenols.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[4] The precursor ion for Guaiacol is m/z 124, and for this compound is m/z 127, with a common product ion of m/z 109.[4]
Visualizing the Isotopic Effect and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationship of the isotopic effect on retention time.
Caption: Experimental workflow for assessing the isotopic effect.
Conclusion
The substitution of hydrogen with deuterium in Guaiacol to form this compound results in a predictable and measurable chromatographic isotope effect, with the deuterated analog exhibiting a shorter retention time in gas chromatography. This slight but significant separation is a critical consideration for analytical chemists in developing and validating quantitative methods. By understanding and accounting for this isotopic effect, researchers can ensure the accuracy and reliability of their results when using this compound as an internal standard for the analysis of Guaiacol.
References
- 1. mdpi.com [mdpi.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. awri.com.au [awri.com.au]
- 7. awri.com.au [awri.com.au]
Navigating the Analytical Maze: A Comparative Guide to Linearity and Range Determination for Guaiacol Assays
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the linearity and range of assays for Guaiacol, with a special focus on the use of its deuterated internal standard, Guaiacol-d3. We delve into the experimental data and protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry to offer a clear perspective on the performance of each technique.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in quantitative analysis, particularly in complex matrices, to correct for variations in sample preparation and instrument response. This guide will explore how this approach, alongside other methods, performs in terms of linearity and the effective concentration range for accurate and precise measurements.
Performance Under the Microscope: Linearity and Range Compared
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Below is a summary of the linearity and range data from various validated methods for the determination of Guaiacol.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (R²) |
| GC-MS | This compound | Wine/Oak Extracts | Not explicitly stated, but method validated for quantification | Not explicitly stated |
| RP-HPLC-UV | None (External Standard) | Pharmaceutical Syrup | 6.0 - 70.0 µg/mL | 0.9999[1] |
| RP-HPLC-UV | None (External Standard) | Pediatric Oral Powder | 0.127 - 0.382 mg/mL (as Potassium Guaiacolsulfonate) | 0.999 |
| UV-Vis Spectrophotometry | None (External Standard) | Methanol (for Eugenol, a structural analog) | 5 - 50 µg/mL | Not explicitly stated |
In Detail: Experimental Protocols
To ensure reproducibility and aid in the selection of an appropriate method, detailed experimental protocols for the key techniques are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) with this compound Internal Standard
This method is particularly suited for the analysis of volatile and semi-volatile compounds in complex matrices. The use of a deuterated internal standard like this compound is the gold standard for correcting matrix effects and variations in sample processing.
Sample Preparation (Wine/Oak Extracts): A known amount of this compound is added to the sample. The analytes are then extracted using either liquid-liquid extraction with a suitable organic solvent (e.g., pentane/diethyl ether) or by headspace solid-phase microextraction (SPME). The extract is then concentrated before injection into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of phenolic compounds.
-
Injector Temperature: Optimized to ensure efficient volatilization without causing thermal degradation of the analytes. It has been noted that injector temperatures at or above 225°C can lead to artifactual generation of guaiacol in certain extracts.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of Guaiacol from other matrix components.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The molecular ions and characteristic fragment ions of both Guaiacol and this compound are monitored.
Quantification: The concentration of Guaiacol is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Guaiacol and a fixed concentration of this compound.
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This is a robust and widely used technique for the quantification of less volatile compounds in various samples, including pharmaceuticals.
Chromatographic Conditions (for Pharmaceutical Syrup): [1]
-
Column: X-Bridge C8 (100 mm × 4.6 mm, 2.5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.8; 50 mM) in a 25:75 (v/v) ratio.[1]
-
Flow Rate: 0.55 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
UV Detection: 238 nm.[1]
Calibration: A series of standard solutions of Guaiacol in the mobile phase are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.
UV-Vis Spectrophotometry
This is a simpler and more accessible technique, often used for the quantification of a known single analyte in a simple matrix. The protocol below is for Eugenol, a structurally similar compound, and can be adapted for Guaiacol.
Methodology:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte (for Eugenol, it is 282 nm).
-
Calibration: A series of standard solutions of the analyte in the solvent are prepared. The absorbance of each solution is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the logical comparison between these methods, the following diagrams are provided.
Conclusion
The choice of an analytical method for the determination of Guaiacol depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
-
GC-MS with this compound as an internal standard stands out as the most robust and reliable method for complex matrices, offering high selectivity and the ability to correct for analytical variability. While the initial setup and operational costs are higher, the quality of the data is often unparalleled.
-
RP-HPLC-UV provides a cost-effective and reliable alternative for less complex samples, such as pharmaceutical formulations. It demonstrates excellent linearity and precision within its validated range.
-
UV-Vis Spectrophotometry is a simple and rapid technique suitable for preliminary or high-throughput screening in simple, well-defined matrices where high selectivity is not a critical requirement.
For researchers in drug development and other regulated environments, the use of a validated method with a deuterated internal standard like this compound in a GC-MS or LC-MS/MS system is highly recommended to ensure data integrity and regulatory compliance. This guide provides the foundational information to make an informed decision based on the specific analytical needs.
References
Guaiacol-d3: A Comparative Guide to Limits of Detection and Quantification for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Guaiacol-d3 as an internal standard, focusing on its limit of detection (LOD) and limit of quantification (LOQ) in analytical methodologies. We will explore its performance in comparison to other potential internal standards and provide detailed experimental protocols for determining these critical validation parameters.
This compound, a deuterated form of guaiacol, is frequently employed as an internal standard in quantitative analysis, particularly in chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the analyte of interest, guaiacol, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving the precision of the results.
Performance Comparison: Limit of Detection and Quantification
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are crucial for validating the sensitivity of an analytical method.
While specific LOD and LOQ values are method-dependent and can vary based on the instrumentation, sample matrix, and experimental conditions, the use of a deuterated internal standard like this compound is widely recognized for enhancing assay sensitivity and robustness.
A study utilizing a GC-MS/MS method for the analysis of volatile phenols in grapes reported a limit of detection for guaiacol of ≤ 1 ng/mL and a limit of quantification between 1 and 3.3 ng/mL when using a deuterated internal standard. Another GC-MS method for volatile phenols reported LODs in the range of 0.29–39.47 µg/L and LOQs in the range of 0.96–131.58 µg/L for various phenolic compounds. Although these values are for the analytes themselves, they underscore the low-level detection capabilities of methods employing isotope-labeled internal standards.
For the quantitative analysis of guaiacol, potential alternative internal standards could include other structurally similar phenolic compounds. However, the ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, a characteristic best met by its stable isotope-labeled counterpart.
| Internal Standard Type | Typical Performance Characteristics | Considerations |
| This compound (Deuterated) | High accuracy and precision due to co-elution and similar chemical behavior to the analyte. Effective in minimizing matrix effects. | Higher cost compared to non-deuterated alternatives. |
| Non-Deuterated Structural Analogs (e.g., other phenols) | Can compensate for some variability. Lower cost. | May not co-elute perfectly with the analyte, leading to less effective correction for matrix effects and extraction variability. Differences in ionization efficiency can introduce bias. |
Experimental Protocols
The determination of LOD and LOQ for an analytical method using an internal standard like this compound should be performed according to established validation guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) or the US Food and Drug Administration (FDA).[1][2]
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
There are several approaches to determining LOD and LOQ, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve.
1. Signal-to-Noise Ratio Method:
This method is typically used for analytical procedures that exhibit baseline noise.[3][4]
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Experimental Workflow:
Figure 1. Workflow for LOD/LOQ determination using the Signal-to-Noise ratio method.
2. Based on the Standard Deviation of the Response and the Slope:
This method relies on the statistical analysis of the calibration curve.[5][6]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
Experimental Workflow:
Figure 2. Workflow for LOD/LOQ determination using the calibration curve method.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in biological signaling pathways, its use is critical in analytical methods that quantify compounds which may be part of such pathways or are relevant in drug metabolism and pharmacokinetic studies. The logical relationship in its application is straightforward: it serves as a consistent reference point for accurate quantification.
The following diagram illustrates the logical workflow of using an internal standard in a quantitative analytical method.
Figure 3. Logical workflow of quantitative analysis using an internal standard.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. npra.gov.my [npra.gov.my]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. asdlib.org [asdlib.org]
Safety Operating Guide
Proper Disposal of Guaiacol-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Guaiacol-d3 is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
This compound, a deuterated form of Guaiacol, shares its hazardous properties. It is harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life[1][2][3][4]. Therefore, strict adherence to safety measures is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors[2][3].
-
Spill Management: In case of a spill, immediately clean it up using absorbent materials. Treat the spilled chemical and the cleanup materials as hazardous waste[1][5].
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe laboratory operations.
-
Waste Identification: Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure closure[6][7]. Avoid using metal containers for acidic or basic waste[7].
-
Segregation: Do not mix this compound waste with incompatible chemicals. Phenols, like Guaiacol, are incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides[1][2].
Step-by-Step Disposal Procedure
-
Collection of Waste:
-
Collect all surplus this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in the designated hazardous waste container.
-
Do not fill the container to more than 90% of its capacity to prevent spills[7].
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory[6][8].
-
Ensure secondary containment is used to prevent the spread of potential leaks[6][7].
-
Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste allowed in a satellite accumulation area (typically up to 55 gallons)[5][8].
-
-
Arranging for Disposal:
-
Once the waste container is full or needs to be removed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
The recommended disposal method for Guaiacol is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[9].
-
Never dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life and prohibited by regulations[2][3][6][9].
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling and disposal of Guaiacol.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 520 mg/kg | [2] |
| Dermal LD50 (Rabbit) | 4600 mg/kg | [2] |
| Flash Point | 82 °C / 179.6 °F | [2] |
| Satellite Accumulation Limit | 55 gallons | [5][8] |
| Acute Hazardous Waste Limit | 1 quart | [5] |
| Container Fill Limit | 90% of capacity | [7] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. uprm.edu [uprm.edu]
- 4. edvotek.com [edvotek.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
